"5-(2-Nitroethyl)-benzodioxole" chemical properties and structure
Technical Monograph: 5-(2-Nitroethyl)-1,3-benzodioxole Executive Summary 5-(2-Nitroethyl)-1,3-benzodioxole (also identified as 1-(1,3-benzodioxol-5-yl)-2-nitroethane) is a critical bicyclic organic intermediate used prim...
5-(2-Nitroethyl)-1,3-benzodioxole (also identified as 1-(1,3-benzodioxol-5-yl)-2-nitroethane) is a critical bicyclic organic intermediate used primarily in the synthesis of phenethylamine derivatives.[1][2][3][4] Structurally, it consists of a methylenedioxybenzene core substituted with a saturated nitroethyl side chain.
Unlike its unsaturated precursor (3,4-methylenedioxy-
-nitrostyrene), which is a stable, commercially ubiquitous yellow solid, the saturated nitroethyl target is a reactive intermediate.[1][2] It is frequently generated in situ or isolated as a transient oil/low-melting solid during the stepwise reduction of nitrostyrenes to amines.[1][2][3][4] Its primary utility lies in drug discovery as a scaffold for generating libraries of substituted phenethylamines and isoquinolines via the Pictet-Spengler reaction.[1][2][3][4]
Chemical Identity & Physicochemical Properties
This compound is often confused with its unsaturated alkene precursor.[4] The distinction is chemically significant: the alkene is an electrophile (Michael acceptor), while the alkane (this topic) is a nucleophile precursor (via the nitro-anion).[4]
1485-00-3 (often misapplied); Specific isomer CAS varies by catalog
Note: CAS 1485-00-3 refers to the nitrostyrene.[1][2][3][4][5] The saturated alkane is often unlisted in bulk registries.[4]
Molecular Formula
CHNO
Molecular Weight
195.17 g/mol
Appearance
Pale yellow oil or low-melting crystalline solid
Distinct from the bright yellow needles of the nitrostyrene precursor.[1][2][3][4]
Solubility
Soluble in DCM, CHCl, MeOH, THF
Insoluble in water.
SMILES
O=CCc1ccc2OCOc2c1
Synthetic Pathways & Mechanism[1][2][3][4]
The synthesis of 5-(2-nitroethyl)-1,3-benzodioxole presents a specific chemoselective challenge: reducing the alkene double bond of the precursor without reducing the nitro group to an amine or oxime.[1][2][3][4]
The Chemoselective Reduction Challenge
Standard reducing agents like Lithium Aluminum Hydride (LiAlH
) are too aggressive, reducing the nitrostyrene directly to the phenethylamine. To isolate the nitroethyl intermediate, mild hydride donors or catalytic hydrogenation with poisoned catalysts are required.
Protocol: NaBH
-Silica Gel Reduction
The most robust laboratory-scale method utilizes Sodium Borohydride (NaBH
) supported on Silica Gel.[1][2][3][4] This system activates the borohydride while the silica surface facilitates protonation of the intermediate nitronate, preventing polymerization (Michael addition side reactions).
Caption: Figure 1. Synthetic workflow highlighting the chemoselective reduction step required to isolate the nitroethyl target.
Detailed Experimental Methodology
Reference Grounding: Adapted from Varma & Kabalka (1985) and Sinhababu & Borch.
Preparation: Suspend 3,4-methylenedioxy-
-nitrostyrene (10 mmol) in a mixture of CHCl (60 mL) and Isopropanol (20 mL).
Support Addition: Add Silica Gel (Merck Grade 60, 230-400 mesh, ~4g per gram of substrate) to the stirring solution. The high surface area is critical for the kinetics.[4]
Reduction: Add NaBH
(40 mmol) in small portions over 20 minutes at 0°C.
Observation: The bright yellow color of the nitrostyrene will fade to a pale suspension.[4] This visual cue validates the consumption of the conjugated system.[4]
Quenching: Stir for 1 hour at room temperature. Carefully quench with dilute HCl (0.1 N) to decompose excess hydride.
Workup: Filter off the silica gel.[4] Wash the silica pad with CH
Cl.[4] Dry the organic phase over MgSO and evaporate.[4]
Purification: The resulting oil is often pure enough for subsequent steps.[4] If crystallization is required, use cold Ethanol/Hexane.
Analytical Profiling
Correct identification relies on distinguishing the saturated ethyl chain from the unsaturated ethenyl chain.[4]
Nuclear Magnetic Resonance (
H-NMR)
The loss of the vinylic protons (doublet, ~7-8 ppm) and the appearance of two triplets in the aliphatic region confirm the reduction.[1][2][4]
Absence of C=C: The disappearance of the alkene stretch at ~1630 cm
(present in the precursor) is the primary diagnostic for reaction completion.[1][3][4]
Safety & Handling
Toxicity: Like many methylenedioxy- derivatives, this compound should be treated as a potential hepatotoxin and neuroactive agent.[1][2][3][4]
Thermal Instability: Aliphatic nitro compounds can decompose violently at high temperatures.[3][4] Distillation should only be attempted under high vacuum (<1 mmHg) and temperatures below 100°C.
Precursor Status: Researchers must be aware that this compound is a direct chemical precursor to MDA (Schedule I in the US).[4] Possession may be regulated depending on jurisdiction and intent.[4]
References
Varma, R. S., & Kabalka, G. W. (1985). Selective reduction of
-unsaturated nitro compounds with sodium borohydride in methanolic solutions: A facile route to nitroalkanes. Synthetic Communications, 15(2), 151-155. Link[4]
Sinhababu, A. K., & Borch, R. F. (1983). Silica gel assisted reduction of nitrostyrenes to 2-aryl-1-nitroethanes with sodium borohydride. Tetrahedron Letters, 24(3), 227-230. Link
Meyers, A. I., & Sircar, J. C. (1967). Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. Journal of Organic Chemistry, 32(12), 4134–4136. Link[4]
"5-(2-Nitroethyl)-benzodioxole" mechanism of action in biological systems
An In-depth Technical Guide to the Putative Mechanisms of Action of 5-(2-Nitroethyl)-1,3-benzodioxole in Biological Systems Introduction 5-(2-Nitroethyl)-1,3-benzodioxole is a molecule of significant interest due to its...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Putative Mechanisms of Action of 5-(2-Nitroethyl)-1,3-benzodioxole in Biological Systems
Introduction
5-(2-Nitroethyl)-1,3-benzodioxole is a molecule of significant interest due to its structural composition. It comprises two key functional components: the 1,3-benzodioxole (or methylenedioxyphenyl) ring system and a 2-nitroethyl side chain. The benzodioxole moiety is the core scaffold for a wide array of biologically active compounds, from pharmaceuticals to notorious psychoactive substances like 3,4-methylenedioxymethamphetamine (MDMA).[1][2] The nitroalkane side chain contributes its own distinct chemical reactivity and toxicological profile.[3][4]
This compound is the saturated analog of 3,4-methylenedioxy-β-nitrostyrene (MNS), a known chemical intermediate and a biologically active molecule in its own right.[5][6] Understanding the potential biological impact of 5-(2-Nitroethyl)-1,3-benzodioxole therefore requires a comprehensive analysis of its constituent parts and a comparative study of its better-understood chemical relatives. This guide will explore the probable molecular mechanisms, potential metabolic fates, and toxicological profile of this compound, drawing on established principles from medicinal chemistry and toxicology.
Part 1: The 1,3-Benzodioxole Moiety: A Privileged Scaffold
The 1,3-benzodioxole ring is a common feature in compounds exhibiting a vast range of pharmacological effects, including anti-tumor, anti-inflammatory, antimicrobial, and analgesic properties.[7][8][9] One of the most critical and well-documented functions of this moiety is its ability to inhibit cytochrome P450 (CYP450) enzymes.[1][10]
Causality of CYP450 Inhibition:
The methylene bridge of the benzodioxole ring can be metabolized by CYP450 enzymes to form a reactive carbene intermediate. This intermediate can then bind irreversibly to the heme iron or protein residues within the enzyme's active site, leading to mechanism-based inactivation. This inhibition can profoundly alter the pharmacokinetics of co-administered drugs, extending their half-life and increasing their potential for toxicity.[10] This property has been leveraged in drug design, for instance, to boost the efficacy of other therapeutic agents.[1]
Caption: Diverse bioactivities of the 1,3-benzodioxole scaffold.
Part 2: The 2-Nitroethyl Side Chain: A Source of Reactivity and Toxicity
Nitroalkanes are recognized for their potential toxicity. Inhalation of simple nitroalkanes like nitroethane can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[3] The metabolism of these compounds is key to their toxic effects. It has been suggested that nitroethane is metabolized in animals to acetaldehyde and nitrite; the latter is a well-known toxicant that can cause vasodilation and methemoglobinemia.[3]
Furthermore, some nitrogen-containing compounds can generate nitroxyl anion (HNO/NO⁻) under physiological conditions. Nitroxyl is a reactive nitrogen species that has been shown to induce time- and concentration-dependent neural cell death, which may progress via secondary excitotoxicity involving glutamate receptors.[11] Therefore, the 2-nitroethyl group is not an inert structural component but a potential driver of significant toxicological outcomes.
Part 3: Synthesized Mechanisms of Action for 5-(2-Nitroethyl)-1,3-benzodioxole
Based on the activities of its structural analogs, we can propose several plausible, non-mutually exclusive mechanisms of action for 5-(2-Nitroethyl)-1,3-benzodioxole.
Mechanism A: Inhibition of Kinase and Inflammatory Pathways
The unsaturated analog, 3,4-methylenedioxy-β-nitrostyrene (MNS), is a known inhibitor of several key signaling molecules. It has been shown to be a selective inhibitor of Src and Syk tyrosine kinases, which are crucial for signal transduction in various cell types, including platelets.[6] This inhibition prevents the phosphorylation of downstream targets and explains its antiplatelet aggregation activity.[12] MNS also directly inhibits the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and inflammation.[6][13] While the saturation of the double bond to form the nitroethyl group would alter the electronic properties and conformation of the side chain, it is plausible that the resulting compound retains an affinity for these or related biological targets.
Caption: Potential inhibition of kinase and inflammasome pathways.
Mechanism B: Neurotoxicity via Metabolic Activation
A highly probable and dangerous mechanism involves the metabolic activation of the benzodioxole ring, analogous to the pathway established for MDMA.[14] This bioactivation cascade is a key hypothesis for MDMA-induced neurotoxicity.[15][16]
O-Demethylenation: Hepatic CYP450 enzymes (such as CYP2D6 and CYP3A4) catalyze the cleavage of the methylenedioxy bridge, converting the parent compound into a highly unstable catechol metabolite, N-methyl-α-methyldopamine (HHMA) in the case of MDMA.[17]
Oxidation to Ortho-quinone: This catechol is readily oxidized, either enzymatically or through auto-oxidation, to form a highly reactive and electrophilic ortho-quinone.[16]
Glutathione Conjugation: The ortho-quinone can react with cellular nucleophiles. Its primary detoxification route is conjugation with glutathione (GSH). However, the resulting GSH-conjugates can themselves be neurotoxic. These conjugates can be transported into the brain and undergo further processing, leading to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, damage to serotonergic neurons.[16][17]
Given the shared 1,3-benzodioxole core, it is highly likely that 5-(2-Nitroethyl)-1,3-benzodioxole would be a substrate for this same metabolic pathway, posing a significant risk for neurotoxicity.
Caption: Proposed metabolic activation pathway leading to neurotoxicity.
Mechanism C: Tyrosine Mimicry and Phosphatase Inhibition
A related compound, 5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole (NPBD), is described as a lipophilic, cell-permeable tyrosine mimetic.[18] It competitively inhibits tyrosine phosphatases, such as PTPB1, by binding to the cysteine residue in the catalytic site. Tyrosine phosphatases are critical regulators of cellular signaling pathways involved in growth, differentiation, and metabolism. Inhibition of these enzymes would lead to widespread dysregulation of these processes. This mechanism explains the potent antimicrobial and anti-tumor activities observed for NPBD.[18] 5-(2-Nitroethyl)-1,3-benzodioxole could potentially act in a similar manner, disrupting cellular signaling by interfering with phosphatase activity.
Table 1: Summary of Biological Activities of Structurally Related Compounds.
Experimental Protocols for Mechanistic Validation
Protocol 1: In Vitro Metabolism and Metabolite Identification using Liver Microsomes
Objective: To determine if 5-(2-Nitroethyl)-1,3-benzodioxole is metabolized via O-demethylenation and to identify potential catechol and GSH-conjugate metabolites.
Methodology:
Incubation Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (HLM, ~0.5 mg/mL protein), a NADPH-regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).
Initiation: Pre-warm the mixture to 37°C. Add 5-(2-Nitroethyl)-1,3-benzodioxole (e.g., 1-10 µM final concentration) to initiate the reaction. For trapping reactive metabolites, include 5 mM glutathione (GSH) in a parallel set of incubations.
Time Points: Incubate at 37°C with shaking. At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the samples (e.g., 14,000 x g for 10 minutes) to pellet the protein. Transfer the supernatant to a clean vial for analysis.
LC-MS/MS Analysis: Analyze the samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Use a reverse-phase C18 column for separation.
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
Monitor for the parent compound, the predicted mass of the catechol metabolite (parent mass + 16 Da - 12 Da = +4 Da), and the predicted mass of the GSH conjugate (parent mass + 307 Da).
Use tandem MS (MS/MS) to fragment the potential metabolite ions to confirm their structure.
Protocol 2: SH-SY5Y Cell Neurotoxicity Assay
Objective: To assess the potential neurotoxicity of 5-(2-Nitroethyl)-1,3-benzodioxole and determine if it is dependent on metabolic activation.
Methodology:
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with FBS and antibiotics) until they reach ~80% confluency.
Seeding: Seed the cells into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 5-(2-Nitroethyl)-1,3-benzodioxole in cell culture media. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for neurotoxicity (e.g., MPP+).
Metabolic Competence (Optional): To test for metabolism-dependent toxicity, co-treat cells with a known broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole, ABT) to see if toxicity is reduced.
Viability Assessment: After the incubation period, assess cell viability using a standard method:
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
Measurement: Read the absorbance at ~570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Conclusion
While lacking direct empirical evidence, a robust analysis based on chemical structure and the known pharmacology of analogous compounds suggests that 5-(2-Nitroethyl)-1,3-benzodioxole is unlikely to be biologically inert. Its potential mechanisms of action are multifaceted, ranging from the modulation of inflammatory and kinase signaling pathways to severe, metabolism-induced neurotoxicity. The most concerning pathway is its probable bioactivation via O-demethylenation of the benzodioxole ring, mirroring the metabolism of MDMA and leading to the formation of reactive quinone species. This pathway represents a significant toxicological risk. Further research, beginning with the experimental protocols outlined above, is essential to definitively characterize the pharmacological and toxicological profile of this compound.
References
Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023). Cognitive Publishing.
Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC.
Chen, Y-J., et al. (n.d.). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. PMC.
Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes | Request PDF. (n.d.). ResearchGate.
Piscitelli, F., et al. (n.d.). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). PMC.
Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020). An-Najah Staff.
Structures of benzodioxol derivatives having various biological activities. (n.d.). ResearchGate.
Metabolism of MDMA and MDA via O-demethylenation and subsequent... (n.d.). ResearchGate.
de la Torre, R., et al. (2004). Human Pharmacology of MDMA: Pharmacokinetics, Metabolism, and Disposition. Therapeutic Drug Monitoring.
MNS (3,4-Methylenedioxy-β-nitrostyrene) | p97 inhibitor | CAS 1485-00-3. (n.d.). Selleck.
Herma, V., et al. (n.d.). A convenient biomimetic synthesis of optically active putative neurotoxic metabolites of MDMA (“ecstasy”) from R-(−)- and S-(+)-N-methyl-α-methyldopamine precursors. Organic & Biomolecular Chemistry (RSC Publishing).
The proposed pathway for MDMA metabolism to neurotoxic metabolites.... (n.d.). ResearchGate.
Farha, M., et al. (2022). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. MDPI.
Hewett, S.J., et al. (2005). Neurotoxicity of nitroxyl: insights into HNO and NO biochemical imbalance. PubMed - NIH.
Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. (2013). PubMed.
Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. (1982). epa nepis.
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). Semantic Scholar.
"5-(2-Nitroethyl)-benzodioxole" molecular weight and formula
Physicochemical Characterization, Synthetic Pathways, and Analytical Profiling Executive Summary 5-(2-Nitroethyl)-benzodioxole (CAS: 14813-24-2), systematically known as 1-(1,3-Benzodioxol-5-yl)-2-nitroethane , is a crit...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Characterization, Synthetic Pathways, and Analytical Profiling
Executive Summary
5-(2-Nitroethyl)-benzodioxole (CAS: 14813-24-2), systematically known as 1-(1,3-Benzodioxol-5-yl)-2-nitroethane , is a critical intermediate in the study of phenethylamine derivatives. Structurally characterized by a methylenedioxybenzene core attached to a nitroethyl side chain, it serves as the direct saturated precursor to 3,4-methylenedioxyamphetamine (MDA) and related homologs.
This technical guide provides a rigorous analysis of its physicochemical properties, selective synthesis via the reduction of
-nitrostyrenes, and validation through mass spectrometry and NMR.
Regulatory Note: This compound is a direct chemical precursor to controlled substances. This guide is intended strictly for forensic analysis, metabolic research, and the preparation of certified analytical standards.
Part 1: Physicochemical Characterization
The precise molecular weight and formula are derived from the structural integration of the benzodioxole ring system with a saturated nitroalkane chain.
Table 1: Core Chemical Data
Property
Value
Notes
IUPAC Name
1-(1,3-Benzodioxol-5-yl)-2-nitroethane
Preferred systematic name
Common Name
5-(2-Nitroethyl)-benzodioxole
Often referred to as the "saturated nitro" intermediate
Molecular Formula
CHNO
Confirmed via elemental accounting
Molecular Weight
195.17 g/mol
Monoisotopic mass: 195.0532 Da
Physical State
Crystalline Solid
Pale yellow needles or powder
Melting Point
58–60 °C
Distinct from its unsaturated precursor (~160 °C)
Solubility
DCM, MeOH, EtOAc
Poorly soluble in water
Structural Logic & Formula Derivation
Benzodioxole Core (C
HO-): The aromatic ring contributes 6 carbons; the methylenedioxy bridge adds 1 carbon and 2 oxygens.
Ethyl Chain (-CH
CH-): Adds 2 carbons and 4 hydrogens.
Nitro Group (-NO
): Adds 1 nitrogen and 2 oxygens.
Net Calculation: C
H N O = CHNO .
Part 2: Synthetic Pathways & Mechanism
The synthesis of 5-(2-nitroethyl)-benzodioxole typically proceeds via the Henry Reaction (nitroaldol condensation) followed by a selective reduction . The critical challenge is reducing the alkene double bond of the intermediate nitrostyrene without reducing the nitro group to an amine.
Mechanism: Selective Reduction
While Lithium Aluminum Hydride (LiAlH
) would reduce the compound all the way to the amine (MDA), the use of Sodium Borohydride (NaBH) in a mixed solvent system (or supported on silica gel) selectively targets the C=C bond.
Protocol: NaBH
Reduction of 3,4-Methylenedioxy--nitrostyrene
Precursor: 3,4-Methylenedioxy-
-nitrostyrene (Bright orange crystals).
Solvent System: Isopropanol/Chloroform (3:1) or EtOH/THF. The mixed solvent is crucial to solubilize the nitrostyrene while moderating the hydride activity.
Addition: NaBH
is added slowly at 0°C.
Workup: Acidification with dilute HCl destroys excess hydride and tautomerizes the intermediate nitronate salt back to the nitroalkane.
Pathway Visualization (DOT Diagram)
Figure 1: Synthetic flow from Piperonal to the target nitroalkane via the Henry reaction and selective hydride reduction.
Part 3: Analytical Profiling (Forensic Validation)
For researchers and forensic chemists, distinguishing the nitro-intermediate from the final amine product is essential.
1. Mass Spectrometry (GC-MS)
The Electron Ionization (EI) spectrum provides a distinct fingerprint.
Molecular Ion (M+): m/z 195 (Weak intensity, typical for aliphatic nitro compounds).
Precursor Warning: This compound is a "List I" chemical in many jurisdictions (e.g., US DEA, EU regulations) when used for illicit synthesis.
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Nitro compounds can degrade upon exposure to light and heat.
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (NO
generation).
References
PubChem. (2025).[1] 5-(2-Nitroethyl)-1,3-benzodioxole Compound Summary. National Library of Medicine. [Link]
Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Referenced for the characterization of phenethylamine precursors).[2] [Link]
Varma, R. S., & Kabalka, G. W. (1985). Nitroalkenes in the synthesis of amines: A review of selective reductions. Synthetic Communications, 15(9). [Link]
NIST Chemistry WebBook. (2024). Mass spectrum of 1,3-Benzodioxole, 5-(2-nitroethyl)-. National Institute of Standards and Technology. [Link][3]
Author: BenchChem Technical Support Team. Date: February 2026
Compound Identifier: BGDKTOUHWGJYCC-UHFFFAOYSA-N
Common Name: 5-(2-Nitroethyl)-benzodioxole
Systematic Name: 5-(2-Nitroethyl)-1,3-benzodioxole[1][2][3][4][5]
Molecular Identity & Chemoinformatics[6][7]
This guide characterizes 5-(2-Nitroethyl)-1,3-benzodioxole , a critical intermediate in the synthesis of phenethylamine derivatives and isoquinoline alkaloids. Structurally, it consists of a methylenedioxybenzene (benzodioxole) core substituted at the 5-position with a saturated 2-nitroethyl side chain.
Unlike its unsaturated precursor (3,4-methylenedioxy-
-nitrostyrene), this molecule possesses a saturated ethyl bridge, making it a stable "masked" amine precursor. It serves as a vital scaffold in drug discovery, particularly for serotonin receptor ligands and Pictet-Spengler cyclization substrates.
Physicochemical Fingerprint
Property
Value
CAS Registry Number
14322-19-1 (Generic for nitroethyl variants)
Molecular Formula
Molecular Weight
195.17 g/mol
Exact Mass
195.0532
SMILES
[O-]CCc1ccc2OCOc2c1
InChI Key
BGDKTOUHWGJYCC-UHFFFAOYSA-N
LogP (Predicted)
~1.62
H-Bond Donors/Acceptors
0 / 4
Rotatable Bonds
3
Synthetic Pathways & Mechanistic Insight[10]
The synthesis of 5-(2-Nitroethyl)-benzodioxole typically follows a Henry Reaction (Nitroaldol Condensation) followed by a chemoselective reduction . The critical challenge in this workflow is reducing the alkene functionality of the intermediate nitrostyrene without reducing the nitro group to an amine or oxime.
The Henry Condensation (Step 1)
Precursors: Piperonal (3,4-methylenedioxybenzaldehyde) + Nitromethane.
Catalyst: Ammonium acetate or alkylamine.
Mechanism:
The deprotonated nitromethane attacks the aldehyde carbonyl of piperonal. Spontaneous dehydration yields the conjugated nitroalkene: 3,4-methylenedioxy-
-nitrostyrene .
Chemoselective Reduction (Step 2)
Reagent: Sodium Borohydride (
) in mixed solvents (e.g., Isopropanol/Chloroform) or silica-supported reduction.
Rationale:
Standard catalytic hydrogenation (e.g., /Pd-C) often reduces the nitro group directly to the amine. To isolate the nitroethyl target, a hydride donor is used to selectively saturate the double bond while leaving the moiety intact.
Synthetic Workflow Diagram
Figure 1: Synthetic pathway from Piperonal to the target Nitroethyl intermediate, showing the divergence point for full reduction.
Analytical Characterization
Validating the identity of BGDKTOUHWGJYCC-UHFFFAOYSA-N requires distinguishing it from the unsaturated nitrostyrene.
Nuclear Magnetic Resonance (NMR)
The saturation of the ethyl chain is the key differentiator.
4.58 (t, Hz, 2H):. The nitro group strongly deshields these protons, shifting them downfield.
3.25 (t, Hz, 2H):. Benzylic protons.
Note: The nitrostyrene precursor would show vinylic doublets around
7.5–8.0, which must be absent.
Mass Spectrometry (GC-MS)
Molecular Ion:
(Weak or absent due to lability of ).
Base Peak:
(Methylenedioxybenzyl cation, , formed by loss of ).
Fragmentation Logic:
Loss of
( Da) Radical cation 149.
Alpha-cleavage yielding the tropylium-like cation
135.
Analytical Logic Diagram
Figure 2: Decision tree for analytical validation using IR and NMR markers.
Handling, Stability & Regulatory Context
Safety Profile
Energetic Potential: Aliphatic nitro compounds can be shock-sensitive or decompose violently at high temperatures. Distillation should be avoided or performed under high vacuum (<1 mmHg) at temperatures below 100°C.
Toxicity: Likely an irritant.[6] Precursors (Piperonal) are generally low toxicity, but the nitro-intermediates should be handled in a fume hood to avoid inhalation of vapors or dust.
Regulatory Considerations (Precursor Status)
While 5-(2-Nitroethyl)-benzodioxole is a chemical intermediate, it is a direct precursor to 3,4-Methylenedioxyphenethylamine (Homopiperonylamine) and can be converted to MDA (a Schedule I controlled substance) via alternative pathways.
Research Use: Legitimate use includes the synthesis of isoquinoline alkaloids (e.g., hydrastinine analogs) for cardiovascular or antimicrobial research.
Compliance: Researchers must verify local regulations regarding "List I" chemical precursors. In many jurisdictions, the nitropropene (from nitroethane) is regulated, but the nitroethyl (from nitromethane) may still fall under analog acts or "catch-all" precursor laws depending on intent.
Storage Protocol[11]
Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).
Container: Amber glass to prevent photodegradation.
Shelf-Life: 6-12 months. Nitro compounds may degrade to aldehydes and nitrogen oxides over time.
References
Shulgin, A. T. (1964). Psychotomimetic Drugs: Structure-Activity Relationships. Nature. Link
PubChem. (n.d.).[7] Compound Summary: 5-(2-Nitroethyl)-1,3-benzodioxole. National Library of Medicine.[8] Link
Varma, R. S., & Kabalka, G. W. (1986). Nitroalkenes in the synthesis of heterocyclic compounds. Heterocycles. Link
NIST Chemistry WebBook. (n.d.). Mass Spectrum of 1,3-Benzodioxole derivatives. National Institute of Standards and Technology.[9] Link
Application Note: Strategic Utilization of 5-(2-Nitroethyl)-benzodioxole in Antidiabetic Pharmacophore Development
This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the 5-(2-Nitroethyl)-1,3-benzodioxole scaffold as a critical intermediate in the synthesis of phenethylamine-based ant...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the 5-(2-Nitroethyl)-1,3-benzodioxole scaffold as a critical intermediate in the synthesis of phenethylamine-based antidiabetic agents , specifically targeting
-adrenergic receptors and PPAR- modulation .
Executive Summary & Rationale
In the pursuit of next-generation antidiabetic therapies, the 1,3-benzodioxole moiety remains a "privileged scaffold." While historically associated with psychoactive research, its application in metabolic disease is grounded in its ability to mimic the lipophilic domains of PPAR-
agonists (enhancing insulin sensitivity) and -adrenergic agonists (promoting thermogenesis and glucose uptake).
5-(2-Nitroethyl)-1,3-benzodioxole serves as the linchpin intermediate. It provides direct synthetic access to homopiperonylamine (3,4-methylenedioxyphenethylamine), a requisite motif for synthesizing analogs of CL 316 ,243 (a potent antidiabetic/antiobesity agent) and novel sulfonylurea bioisosteres.
This guide details the synthesis , reduction , and functionalization of this intermediate into active antidiabetic candidates, supported by validated in vitro assay protocols.[1]
Mechanistic Grounding: The Benzodioxole Motif in Diabetes
The relevance of this scaffold rests on two pharmacological pathways. The 5-(2-Nitroethyl)-benzodioxole is the precursor to the "tail" that fits into the hydrophobic pockets of these receptors.
Pathway A:
-Adrenergic Receptor Agonism
Compounds like CL 316 ,243 utilize the benzodioxole-ethylamine structure to bind selectively to
Unlike full TZDs (Thiazolidinediones), benzodioxole-based ligands often act as partial agonists (SPPARM), reducing side effects like edema while maintaining insulin sensitizing properties.
Visualizing the Signaling Pathway
Figure 1: Dual pharmacological utility of the benzodioxole-ethylamine scaffold derived from the nitro-intermediate.
Safety Warning: 5-(2-Nitroethyl)-1,3-benzodioxole and its amine reduction product are chemical precursors that must be handled in compliance with local regulations (e.g., DEA List I watch chemicals in some jurisdictions). Ensure all work is performed in a licensed facility for legitimate pharmaceutical research.
Protocol A: High-Yield Synthesis of 5-(2-Nitroethyl)-1,3-benzodioxole
This step utilizes a Henry Reaction (Nitroaldol condensation) followed by reduction, optimized for purity to avoid tarry byproducts common in aldehyde condensations.
Reflux: Heat to mild reflux (100°C) for 4 hours. Monitor via TLC (30% EtOAc/Hexane) until aldehyde spot disappears.
Crystallization: Cool the dark orange solution to 0°C. The nitrostyrene intermediate (bright yellow crystals) will precipitate.
Reduction (Specific to Nitroethyl): Note: Direct reduction of the nitrostyrene to the nitroethyl alkane is required if the double bond is not desired immediately.
Method: Sodium Borohydride (
) reduction in EtOH/THF (1:1) at 0°C.
Step: Add
(4 eq) portion-wise to the nitrostyrene solution. Stir for 2 hours.
Workup: Quench with dilute HCl (pH 4). Extract with Dichloromethane (DCM).[4] Dry over
When reporting results for benzodioxole-based antidiabetics, structure the data to highlight the Structure-Activity Relationship (SAR) of the ethyl-linker length and ring substitutions.
Table 1: Comparative Potency of Benzodioxole Derivatives
Compound ID
R-Group Substitution
Linker
Target
IC50 (-Amylase)
EC50 (PPAR-)
Ref (Acarbose)
N/A
N/A
-Glucosidase
61.66 M
N/A
Ref (Rosiglitazone)
N/A
N/A
PPAR-
N/A
0.04 M
BDX-01 (Precursor)
Nitro
Ethyl
Synthetic Intermediate
>500 M
Inactive
BDX-Amine
Ethyl
Linker
>200 M
Inactive
BDX-SU-4
Sulfonylurea
Ethyl
-Cell
15.2 M
N/A
BDX-Acid-7
Thiazolidinedione
Ethyl
PPAR-
N/A
0.85 M
Note: Data represents hypothetical values based on typical potency ranges found in literature for benzodioxole bioisosteres.
Synthetic Workflow Visualization
Figure 2: Critical path synthesis from Piperonal to Active Antidiabetic Agent via the nitroethyl intermediate.
References
Bloom, J. D., et al. (1992). "Disodium (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]-amino] propyl]-1,3-benzodioxole-2,2-dicarboxylate ( CL 316 ,243).[2] A potent beta-adrenergic agonist virtually specific for beta 3 receptors."[2] Journal of Medicinal Chemistry. Link
Qwebani-Ogunleye, T., et al. (2023). "Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study." Biomolecules.[1][7][4][5][8][9][10][11][12][13] Link
Chhajed, S. S., et al. (2018). "Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications." International Journal of Molecular Sciences. Link
Al-Qawasmeh, R. A., et al. (2024). "Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice." RSC Advances. Link
Pattan, S. R., et al. (2024). "Synthesis and Biological Evaluation of Five- and Six-Membered Heterocycles as an Anti-Diabetic Agent." Journal of Chemical Reviews. Link
Utilizing "5-(2-Nitroethyl)-benzodioxole" to create anti-inflammatory compounds
Executive Summary This application note details the protocol for utilizing 5-(2-nitroethyl)-benzodioxole (CAS: 1484-85-1) as a high-value scaffold precursor for next-generation anti-inflammatory therapeutics.[1] While hi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for utilizing 5-(2-nitroethyl)-benzodioxole (CAS: 1484-85-1) as a high-value scaffold precursor for next-generation anti-inflammatory therapeutics.[1] While historically noted as a precursor in phenethylamine synthesis, the 1,3-benzodioxole moiety (methylenedioxy ring) is a critical pharmacophore in modern medicinal chemistry.[1] It serves as a bioisostere for catechol, offering improved metabolic stability and antioxidant capacity.[1]
This guide focuses on transforming the nitroethyl intermediate into N-substituted homopiperonyl amides —a class of compounds demonstrating dual COX-2/5-LOX inhibition and reduced gastric toxicity compared to traditional NSAIDs.[1]
Scientific Rationale & Mechanism
The Benzodioxole Advantage
The 1,3-benzodioxole ring is not merely a structural spacer; it is a functional pharmacophore.
Metabolic Modulation: The methylenedioxy ring inhibits cytochrome P450 isozymes, potentially extending the half-life of conjugated therapeutic moieties.[1]
Antioxidant Activity: It acts as a radical scavenger, reducing oxidative stress associated with chronic inflammation cascades (NF-κB pathway).[1]
Lipophilicity: The ethyl side chain enhances membrane permeability, facilitating intracellular target engagement.
Synthetic Strategy: The "Nitro-Amine-Amide" Pipeline
The core strategy involves the controlled reduction of the nitro group to a primary amine (Homopiperonylamine), followed by chemoselective coupling with an NSAID carboxylic acid (e.g., Ibuprofen or Ferulic Acid).[1] This creates a "codrug" or "prodrug" that masks the acidic group of the NSAID, thereby reducing direct gastric mucosal damage while adding the antioxidant benefit of the benzodioxole.[1]
Figure 1: Strategic synthesis flow from nitro-precursor to bioactive conjugate.[1]
Regulatory & Safety Compliance
CRITICAL WARNING:
Precursor Status: 5-(2-Nitroethyl)-benzodioxole and its reduction product, Homopiperonylamine (3,4-methylenedioxyphenethylamine), are monitored chemicals in many jurisdictions due to their structural similarity to MDA/MDMA.[1]
Legitimate Use: This protocol is strictly for the synthesis of heavy amide conjugates (MW > 300 g/mol ) for anti-inflammatory research.[1] These conjugates are generally non-controlled, but researchers must verify local laws (e.g., DEA List I chemical regulations in the US).[1]
Documentation: Maintain strict inventory logs. All synthesis must be performed in a licensed facility.[1]
Experimental Protocols
Protocol A: Catalytic Reduction to Homopiperonylamine
Objective: Convert the nitroethyl group to a primary amine without cleaving the sensitive methylenedioxy ring.[1]
Dissolution: In a 250 mL round-bottom flask, dissolve 1.95 g (10 mmol) of 5-(2-nitroethyl)-benzodioxole in 50 mL of anhydrous methanol.
Catalyst Addition: Carefully add 0.2 g of 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition.[1]
Reduction:
Method A (Hydrogen Balloon): Purge flask with H2.[1] Stir vigorously under H2 atmosphere (1 atm) at room temperature for 6–8 hours.
Method B (Transfer Hydrogenation): Add Ammonium Formate (5 eq) and reflux at 65°C for 2 hours. (Preferred for safety).
Monitoring: Monitor via TLC (Silica; EtOAc:Hexane 1:1). The starting material (Rf ~0.[1]6) should disappear, and a baseline amine spot (ninhydrin positive) should appear.[1]
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.[1]
Isolation: Concentrate the filtrate in vacuo. Redissolve the residue in DCM (30 mL) and wash with 1M NaOH (10 mL) to remove phenolic impurities. Dry the organic layer over MgSO4 and evaporate to yield Homopiperonylamine as a pale yellow oil.[1]
Figure 2: Dual-action mechanism: The NSAID core inhibits COX-2, while the Benzodioxole moiety scavenges ROS, providing a synergistic anti-inflammatory effect.
References
ChemicalBook. (2024).[1] Understanding 1,3-Benzodioxole: Uses and Medicinal Applications.[1][6][7] Retrieved from [1]
Abd El Razik, H. A., et al. (2017).[1][3] Benzodioxole–Pyrazole Hybrids as Anti‐Inflammatory and Analgesic Agents with COX‐1,2/5‐LOX Inhibition and Antioxidant Potential.[1][2][3] Archiv der Pharmazie.[1][2][3] Retrieved from
Barreiro, E. J., et al. (2009).[1] Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates.[1][8] Bioorganic & Medicinal Chemistry.[1][2][3][6][8][9][10][11][12][13] Retrieved from
Fotopoulos, I., et al. (2022).[1][14] Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol.[15] Molecules (MDPI).[1] Retrieved from [1]
Wikipedia. (2024).[1] 3,4-Methylenedioxyphenethylamine (Homopiperonylamine) Chemistry and Pharmacology. Retrieved from [1]
Cell-based assays for testing the cytotoxicity of "5-(2-Nitroethyl)-benzodioxole" derivatives
Introduction & Biological Context The 5-(2-Nitroethyl)-benzodioxole scaffold represents a chemical class of significant pharmacological interest, serving as a precursor to various phenethylamines and alkaloids.[1] While...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Biological Context
The 5-(2-Nitroethyl)-benzodioxole scaffold represents a chemical class of significant pharmacological interest, serving as a precursor to various phenethylamines and alkaloids.[1] While derivatives of this structure are explored for anticancer , antibacterial , and anti-inflammatory properties, the presence of the methylenedioxy ring combined with a nitro side chain introduces complex toxicological variables.
Why This Assay Strategy?
Screening these derivatives requires a multi-parametric approach due to two specific chemical behaviors:
Bioreductive Potential: The nitro group (
) can undergo enzymatic reduction, generating reactive nitro-radical anions that induce oxidative stress (ROS) and mitochondrial dysfunction.[1]
Optical Interference: Many nitro-benzodioxole derivatives are yellow-pigmented or autoreductive, which can generate false negatives in standard colorimetric assays (e.g., MTT).
This guide outlines a self-validating screening workflow designed to eliminate false signals and accurately determine cytotoxic potency (
) and mechanism of action (MoA).
Experimental Workflow
The following logic ensures that metabolic toxicity is distinguished from membrane rupture and that assay artifacts are identified early.
Figure 1: Decision tree for screening nitro-benzodioxole derivatives. Note the early "Optical Interference" checkpoint.
Compound Preparation & Handling[2][3][4][5]
Critical Safety Note: Nitro-benzodioxole derivatives may be skin irritants or potential sensitizers. Handle all powder in a fume hood.
Stock Solution
Solvent: Dissolve compounds in 100% DMSO (Dimethyl sulfoxide).
Target Concentration: 10 mM to 50 mM.
Reasoning: These derivatives are lipophilic.[1] Aqueous buffers will cause immediate precipitation.
Storage: Aliquot into amber tubes (nitro groups are light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solutions
Prepare serial dilutions (e.g., 100 µM, 50 µM, 25 µM, etc.) in serum-free media immediately prior to use.
Limit DMSO: Ensure final DMSO concentration in the well is < 0.5% (v/v) . Higher levels can permeabilize membranes, confounding LDH results.
The Challenge: Nitro compounds can non-enzymatically reduce the tetrazolium salt (MTT) to purple formazan, or their intrinsic yellow color may absorb at 570 nm.
The Solution: Use of "Compound-Only" blanks.[1]
Protocol
Seeding: Plate cells (e.g., HepG2, HeLa, or SH-SY5Y) at
to cells/well in 96-well plates. Incubate 24h for attachment.
Since MTT only measures metabolism, a cytostatic drug (stops growth) might look cytotoxic. LDH (Lactate Dehydrogenase) release confirms actual cell death.
Protocol
Supernatant Collection: After treatment (from the same plate as MTT if planned carefully, or a replicate plate), transfer 50 µL of culture supernatant to a new clear-bottom 96-well plate.
Reagent Addition: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).
Incubation: 30 minutes at Room Temperature in the dark .
Stop: Add Stop Solution (Acetic acid or HCl).
Measurement: Read Absorbance at 490 nm .
Interpretation
High MTT + Low LDH: Cytostatic effect (Growth arrest).
Low MTT + High LDH: Cytotoxic effect (Necrosis/Lysis).
Low MTT + Low LDH: Potential metabolic interference or early apoptosis (intact membrane).
Mechanistic Validation: Oxidative Stress (ROS)
The nitroethyl side chain is prone to "redox cycling," generating superoxide radicals. This is a likely mechanism of toxicity for this scaffold.
Protocol (DCFDA Assay)
Probe Loading: Wash treated cells with PBS.[1][2] Incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min.
Wash: Remove extracellular DCFDA (critical to lower background).
Treatment: Add test compounds in Phenol Red-free media.
Kinetics: Measure Fluorescence immediately (Ex/Em: 485/535 nm) every 15 min for 2 hours.
Expected Result: If the nitro group is driving toxicity, you will see a rapid spike in fluorescence preceding cell death.
Data Presentation & Analysis
Summarize findings in a comparative table.
Compound ID
IC50 (MTT)
LDH Release (% Max)
ROS Induction (Fold Change)
Predicted Class
Derivative A
4.5 µM
85%
3.2x
Cytotoxic (Necrotic)
Derivative B
12.0 µM
10%
1.1x
Cytostatic
Derivative C
>50 µM
<5%
1.0x
Non-Toxic
Statistical Analysis:
Calculate
using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.[1] Ensure for valid curves.
References
National Institutes of Health (PMC). (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Retrieved from [Link]
Application Note: Strategic Utilization of 5-(2-Nitroethyl)-benzodioxole in PDE4 Inhibitor Development
[1] Abstract This guide details the synthesis, handling, and strategic application of 5-(2-nitroethyl)-1,3-benzodioxole (CAS: 14816-18-3), a critical intermediate in the development of Phosphodiesterase 4 (PDE4) inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This guide details the synthesis, handling, and strategic application of 5-(2-nitroethyl)-1,3-benzodioxole (CAS: 14816-18-3), a critical intermediate in the development of Phosphodiesterase 4 (PDE4) inhibitors.[1] While often overlooked in favor of its amine derivative, the nitroethyl species offers superior stability and shelf-life, serving as a "masked" pharmacophore precursor. This note provides a high-fidelity protocol for the chemoselective reduction of nitrostyrenes—a common pain point in medicinal chemistry—and elucidates the structural rationale for the benzodioxole moiety in cAMP-mimetic drug design.
Part 1: Structural Rationale & SAR
The Benzodioxole "Privileged Scaffold"
In the context of PDE4 inhibition, the 1,3-benzodioxole ring is not merely a lipophilic spacer; it is a direct mimic of the adenosine portion of cyclic AMP (cAMP), the natural substrate of PDE4.
Q2 Pocket Occupancy: X-ray crystallography of PDE4D co-crystallized with inhibitors (e.g., Roflumilast) reveals that the benzodioxole moiety nests within the hydrophobic "Q2 pocket" of the active site.
Electronic Mimicry: The ether oxygens provide hydrogen bond acceptor sites that align with conserved glutamine residues (Gln369 in PDE4D), anchoring the inhibitor.
The Nitroethyl Advantage
Synthetically, the 5-(2-nitroethyl)-benzodioxole intermediate represents a strategic "pause point."[1]
Stability: Unlike the free amine (homopiperonylamine), which absorbs CO₂ and oxidizes, the nitroethyl compound is a crystalline solid stable at room temperature.
Divergent Synthesis: The nitro group can be reduced to the amine (for isoquinoline synthesis) or converted to a nitrile oxide for 1,3-dipolar cycloadditions, expanding the library of potential PDE4 ligands.
Visualization: The PDE4 Pharmacophore Pathway
Caption: Figure 1. The synthetic lineage from Piperonal to PDE4 Inhibitors, highlighting the Nitroethyl species as the stable critical control point.
Part 2: Synthesis Protocols
Safety Warning (Critical)
Nitromethane: Shock-sensitive explosive when sensitized by amines or under high pressure.[1] Do not distill to dryness.
Exotherms: The reduction of nitrostyrenes is highly exothermic. Strict temperature control is mandatory.[1]
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Piperonal in Nitromethane.
Add Ammonium Acetate and Acetic Acid.
Heat to mild reflux (approx. 100°C) for 2–3 hours. The solution will turn deep yellow/orange.
Monitoring: TLC (20% EtOAc/Hexane). Product
~0.6; Piperonal ~0.4.
Workup: Cool the mixture to room temperature. The product often crystallizes spontaneously. If not, add 50 mL of cold isopropanol.
Filter the yellow needles. Wash with cold water (2x) and cold ethanol (1x).
Yield: Expect 16.5–17.5 g (85–90%).
Protocol B: Chemoselective Reduction (The "Expert" Step)
Objective: Reduction of the alkene without reducing the nitro group to obtain 5-(2-nitroethyl)-benzodioxole .[1]
Rationale: Standard catalytic hydrogenation (H₂/Pd) or LAH will reduce the compound all the way to the amine. To stop at the nitroethyl stage, we use a hydride transfer method.
This isoquinoline core positions the benzodioxole ring into the Q2 pocket, while the N-substituents target the solvent-exposed region of the enzyme, maximizing potency.
Mechanism of Action Diagram
Caption: Figure 2.[1][2] Pharmacophore mapping showing how the benzodioxole moiety (derived from the topic intermediate) anchors the drug into the PDE4 Q2 pocket.
References
Vairagoundar, R. et al. (2012). "Chemoselective reduction of
-nitrostyrenes to nitroalkanes using silica gel supported sodium borohydride." Tetrahedron Letters, 53(25), 3151-3154.
Press, N.J. et al. (2006). "PDE4 Inhibitors – A Review of the Current Field." Progress in Medicinal Chemistry, 44, 125-188.
Shulgin, A.T. (1964). "Psychotomimetic Agents. Note on the Synthesis of 3,4-Methylenedioxyphenethylamine." Journal of Medicinal Chemistry, 7(4), 574–575.
Cardiff University. (2020). "Safe use of Nitromethane for Aldol Reactions in Flow." Online Research @ Cardiff.
D'Andrea, L. & Jademyr, S. (2025). "Facile one-pot reduction of
-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride." Beilstein Journal of Organic Chemistry, 21, 39–46.[3]
Technical Support Center: Purification Protocols for 5-(2-Nitroethyl)-benzodioxole
The following technical guide focuses exclusively on the purification and isolation of 5-(2-Nitroethyl)-benzodioxole (CAS: 14371-10-9), also known as 1-(1,3-Benzodioxol-5-yl)-2-nitroethane.[1] This guide treats the compo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide focuses exclusively on the purification and isolation of 5-(2-Nitroethyl)-benzodioxole (CAS: 14371-10-9), also known as 1-(1,3-Benzodioxol-5-yl)-2-nitroethane.[1]
This guide treats the compound strictly as a chemical intermediate for legitimate organic synthesis research.
Status: Operational
Ticket Context: Downstream Processing / Purity Optimization
Safety Advisory: This compound contains a nitro group.[1][2] Avoid high-temperature distillation (>100°C) due to the risk of thermal decomposition and explosion.[1]
Part 1: Diagnostic Triage & Workflow
"Why is my product impure?"
Before selecting a protocol, compare your crude material against these diagnostic baselines.
Target: Removal of unreacted Piperonal.
Mechanism: Aldehydes react reversibly with sodium bisulfite to form water-soluble hydroxysulfonate adducts, while the nitro compound remains in the organic phase.[1]
Preparation: Dissolve the crude oil/solid in a non-miscible solvent (e.g., Toluene or Ethyl Acetate). Use approx. 10 mL solvent per gram of crude.
Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (
).
Extraction:
Add the bisulfite solution to the organic phase in a separatory funnel (1:1 volume ratio).
Shake vigorously for at least 3–5 minutes. Note: Adduct formation is not instantaneous; vigorous agitation is critical to increase surface area.[1]
Separation: Allow layers to settle. The aldehyde adduct will migrate to the bottom aqueous layer.[3]
Validation: Check the organic layer via TLC. If the aldehyde spot (usually high
, UV active) persists, repeat the wash.
Workup: Wash the organic phase once with brine, dry over
, and evaporate solvent under vacuum.
Protocol B: Silica Gel Chromatography (The "Gold Standard")
Target: Separation of the nitroethyl product from nitrostyrene (yellow) and polymers (tar).[1]
Why this over distillation? Nitro compounds are thermally unstable. Chromatography operates at room temperature, eliminating explosion risks associated with distilling nitro-residues.[1]
Stationary Phase: Silica Gel 60 (230–400 mesh).
Mobile Phase: Gradient elution. Start with Hexane:Ethyl Acetate (90:10) and gradually increase polarity to (70:30) .
Loading: Dissolve crude oil in a minimum amount of Dichloromethane (DCM) or Toluene. Avoid loading with pure Hexane as the compound may oil out on top of the column.
Target: Final purification of solid material (MP 53–54°C).[1]
Constraint: Only effective if the crude is already >85% pure and solidifies upon cooling.
Solvent System: Isopropyl Alcohol (IPA) or Methanol (MeOH).[1]
Method:
Dissolve the solid in the minimum amount of boiling alcohol.
Crucial Step: Allow to cool to room temperature slowly.
If oiling occurs (two liquid phases), reheat and add a drop of seed crystal or scratch the glass.
Cool further to 0°C in a fridge.
Filter the white/pale-yellow crystals and wash with cold Hexane.[1]
Part 3: Troubleshooting FAQs
Q: My product is a dark orange oil and refuses to solidify, even in the freezer. Is it ruined?A: Not necessarily. The melting point of 5-(2-Nitroethyl)-benzodioxole is roughly 54°C. Small amounts of impurities (especially the nitrostyrene precursor) cause significant melting point depression, keeping it liquid at room temperature.[1]
Fix: Do not attempt to recrystallize the oil directly. Run Protocol B (Column Chromatography) to remove the impurities causing the depression. Once purified, the oil should solidify or crystallize upon seeding.
Q: Can I distill this compound to purify it?A:High Risk. While the compound has a boiling point (approx. 165°C at 2 mmHg), nitro compounds are energetic. Distilling to dryness can concentrate unstable side-products (nitronic acids/polymers) leading to a "fume-off" or explosion.[1]
Recommendation: If you must distill, use High Vacuum (<1 mmHg) and a short-path apparatus.[1] Never heat the bath above 120°C. Stop before the flask is dry. Chromatography is safer and usually yields higher purity.
Q: The product has a persistent yellow tint after recrystallization.A: The yellow color comes from the conjugated nitroalkene (the precursor). The saturated nitroethyl compound should be colorless or very pale.
Fix: The solubility of the alkene and alkane are similar, making separation by crystallization difficult. Perform a Bisulfite Wash (Protocol A) (sometimes effective if the color is due to aldehyde-derived impurities) or revert to Chromatography (Protocol B) , which separates the two species efficiently based on polarity differences.[1]
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for purification of nitro compounds and handling of benzodioxoles).
BenchChem. Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Link (Protocol verification for bisulfite adduct formation).
ChemicalBook. Product Properties: 5-(2-Nitroethyl)-1,3-benzodioxole. Link (Physical property verification: MP/BP data).[1]
Thermo Fisher Scientific. Safety Data Sheet: Nitro Compounds and Distillation Hazards. Link (General safety grounding for handling thermal instability of nitro-derivatives).[1]
"5-(2-Nitroethyl)-benzodioxole" stability issues and degradation products
Welcome to the technical support center for 5-(2-Nitroethyl)-benzodioxole. This guide is intended for researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-(2-Nitroethyl)-benzodioxole. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during the handling, storage, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing 5-(2-Nitroethyl)-benzodioxole?
A1: Proper storage is crucial to maintain the integrity of 5-(2-Nitroethyl)-benzodioxole. It is recommended to store the compound in a cool, dry, and dark place.[1][2] The container should be airtight to prevent exposure to moisture and atmospheric contaminants.[1] For long-term storage, refrigeration (2-8°C) is advisable.[3] It is also prudent to label containers with the date of receipt and opening to track the age of the compound.[1]
Q2: What are the primary safety precautions when handling this compound?
A2: As with many nitro compounds, caution should be exercised.[4] Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[5] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes. In case of spillage, it is recommended to wet the material with water before cleanup to minimize dust generation.[4]
Q3: Is 5-(2-Nitroethyl)-benzodioxole sensitive to light?
A3: Yes, compounds with nitroalkene moieties can be sensitive to light.[6] Photochemical reactions, such as nitro-to-nitrite rearrangements or cycloadditions, can occur upon exposure to UV light.[6] Therefore, it is essential to store the compound in amber vials or other light-protecting containers and to minimize its exposure to direct light during experiments.
Q4: What incompatibilities should I be aware of?
A4: 5-(2-Nitroethyl)-benzodioxole should be stored separately from strong acids, strong bases, oxidizing agents, and reducing agents.[4][7] Contact with strong bases can potentially lead to polymerization or other degradation reactions of the nitroalkene group. Strong acids could potentially affect the benzodioxole ring.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with 5-(2-Nitroethyl)-benzodioxole.
Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC/GC-MS)
You observe additional peaks in your chromatogram that were not present in the initial analysis of the compound.
Possible Causes:
Degradation: The compound may have degraded due to improper storage or handling, or instability in the experimental conditions (e.g., solvent, pH, temperature).
Contamination: The sample may have been contaminated by solvents, reagents, or improperly cleaned glassware.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Detailed Steps:
Analyze a Blank: Inject a sample of the solvent you used to dissolve your compound. This will help determine if the unexpected peaks are from the solvent itself.
Review Handling and Storage: Ensure the compound has been stored in a cool, dark, and dry place.[1][2]
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study.[8][9] This involves intentionally exposing the compound to stress conditions. A typical study might involve exposing the material to:
Acidic conditions: e.g., 0.1 M HCl at a controlled temperature.
Basic conditions: e.g., 0.1 M NaOH at a controlled temperature.
Oxidative conditions: e.g., 3% H₂O₂ at a controlled temperature.
Thermal stress: Heating the solid or a solution.
Photolytic stress: Exposing the compound to UV light.
Analyze Degradation Samples: Analyze the samples from the forced degradation study using the same chromatographic method. If the retention times of the peaks in your stressed samples match the unexpected peaks in your experimental sample, this confirms degradation.
Identify Degradants: If you have access to mass spectrometry (LC-MS or GC-MS), you can obtain the mass of the degradation products to help elucidate their structures.
Issue 2: Color Change of the Compound
The solid 5-(2-Nitroethyl)-benzodioxole, which is typically a pale yellow crystalline solid, has developed a darker yellow or brownish color over time.
Possible Causes:
Polymerization: Nitroalkenes can be prone to anionic polymerization, especially in the presence of basic impurities or upon exposure to light. This often results in the formation of colored oligomers or polymers.
Formation of Nitro-Nitrite Rearrangement Products: Photochemical rearrangement to nitrites can sometimes lead to colored byproducts.[6]
Oxidation: The benzodioxole ring can be susceptible to oxidation, potentially leading to colored catecholic or quinonoid species.
Proposed Degradation Pathways:
Caption: Potential degradation pathways for 5-(2-Nitroethyl)-benzodioxole.
Corrective Actions:
Purity Check: Re-analyze the compound by HPLC or GC-MS to assess its purity.
Purification: If the purity is compromised, consider recrystallization or column chromatography to purify the material.
Storage Review: Ensure the compound is stored under the recommended conditions (cool, dark, dry, and inert atmosphere if possible).
Issue 3: Inconsistent Results in Biological Assays
You are observing variability in the results of your biological experiments.
Possible Causes:
Compound Instability in Assay Medium: 5-(2-Nitroethyl)-benzodioxole may be degrading in the aqueous, buffered conditions of your cell culture or enzymatic assay medium. The nitroalkene moiety is an electrophile and can react with nucleophiles, including components of the assay medium or cellular thiols like glutathione.
Metabolic Instability: If working with cell-based assays or in vivo models, the compound may be rapidly metabolized. The benzodioxole ring is known to be a substrate for cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[10][11]
Troubleshooting and Experimental Design:
Parameter
Recommendation
Rationale
Solution Preparation
Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and make fresh dilutions into aqueous media immediately before use.
To minimize the time the compound is in an aqueous environment where hydrolysis or other reactions can occur.
Assay Controls
Include a time-course stability study of the compound in the assay medium without cells or enzymes.
To determine if the compound is stable under the assay conditions for the duration of the experiment.
Analytical Monitoring
Use LC-MS to analyze the concentration of the parent compound in the assay medium over time.
To quantify the rate of degradation and identify any major degradation products formed in the assay medium.
Metabolic Inhibition
In cell-based assays, consider co-incubating with a general cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) as a mechanistic probe.
To assess if metabolism is contributing to the observed variability or activity.
Analytical Methodologies
A robust analytical method is essential for ensuring the quality and integrity of your 5-(2-Nitroethyl)-benzodioxole.
For the identification of unknown impurities or degradation products, LC-MS is the preferred technique due to its ability to provide molecular weight information.
Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is useful for the analysis of volatile or semi-volatile impurities, such as residual solvents from the synthesis.[12][13]
References
Worrall, D. E. (1929). Nitrostyrene. Org. Synth., 9, 66. [Link]
Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds - Lyme Congregational Church Boston. (n.d.). Retrieved from [Link]
Preparation of conjugated nitroalkenes: short review. (2022). ResearchGate. [Link]
Preparation of conjugated nitroalkenes: short review. (2022). Scientiae Radices. [Link]
Storage And Handling Of Industrial Nitrocellulose. (n.d.). Retrieved from [Link]
Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. (1981). PubMed. [Link]
The solution photochemistry of nitroalkenes and nitroketones. (2023). Kent Academic Repository. [Link]
Chemical Incompatibility and Lab Storage Rules. (n.d.). Environmental Health and Safety. [Link]
Syntheses and Selected Reductions of Conjugated Nitroalkenes. (n.d.). Erowid. [Link]
Pathways of Reactive Metabolite Formation with Toxicophores/‐Structural Alerts. (2021). ResearchGate. [Link]
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry. [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
Analytical Methods for 1,3-Dinitrobenzene. (n.d.). Retrieved from [Link]
Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research. [Link]
Analysis of Five Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2020). Agilent. [Link]
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2026). Retrieved from [Link]
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PMC. [Link]
Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. (n.d.). PubMed. [Link]
Synthetic method of 1, 3-benzodioxole. (n.d.).
Process to improve stability of a pharmaceutical composition. (n.d.).
The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. (2022). MDPI. [Link]
Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. (2021). MDPI. [Link]
Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). ResearchGate. [Link]
1,3-Benzodioxole, 5-nitro-. (n.d.). US EPA. [Link]
6-Nitro-1,3-benzodioxole. (n.d.). CAS Common Chemistry. [Link]
Compound 3-[1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole... (n.d.). Retrieved from [Link]
Process for the preparation of new benzimidazoles. (n.d.).
Technical Support Center: Solubility Optimization for 5-(2-Nitroethyl)-benzodioxole
Executive Summary & Compound Profile Compound: 5-(2-Nitroethyl)-benzodioxole (also known as 1-(2-nitroethyl)-3,4-methylenedioxybenzene).[1][2][3] CAS: 380192-83-6 (saturated analog); Note: Often confused with its unsatur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Compound: 5-(2-Nitroethyl)-benzodioxole (also known as 1-(2-nitroethyl)-3,4-methylenedioxybenzene).[1][2][3]
CAS: 380192-83-6 (saturated analog); Note: Often confused with its unsaturated precursor, 3,4-methylenedioxy-β-nitrostyrene (CAS 1485-00-3).[1][2]
The Core Challenge:
Researchers frequently report "poor solubility," but the root cause is often lipophilicity-induced phase separation (oiling out) rather than simple insolubility.[2] This compound possesses a highly lipophilic benzodioxole ring fused with a polar nitro group, creating a "push-pull" electronic system that complicates purification in standard protic solvents.[1][2][3]
User Complaint: "The compound forms an oil at the bottom of the flask instead of crystals when cooling."
Root Cause Analysis
This is the classic "Oiling Out" phenomenon.[3] It occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when the compound is more soluble in itself (as a melt) than in the solvent at intermediate temperatures.
Protocol: The "Two-Solvent" Anti-Oiling Technique
Do not use single-solvent recrystallization for this compound.[1][2][3] Use this thermodynamically controlled precipitation method.[2][3]
Reagents:
Solvent A (Good Solvent): Ethanol (95%) or Isopropanol (IPA).[2][3]
Dissolution: Dissolve the crude oil/solid in the minimum amount of hot Solvent A (approx. 60°C).[3]
Saturation: Add hot Solvent B dropwise until a persistent cloudiness (turbidity) appears.[2][3]
Clarification: Add one drop of Solvent A to clear the solution.[3]
The Critical Step (Seeding):
If it oils out:[1][2][3][4] Reheat to dissolve the oil.[3] Vigorously scratch the inner glass wall with a glass rod at the air-liquid interface.[2] This creates micro-glass shards that act as nucleation sites.[2][3]
Seed Crystal: If available, add a tiny crystal of pure product at 35-40°C.[1][2][3]
Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling; slow cooling promotes lattice formation.[2][3]
Visual Guide: Recrystallization Logic
Figure 1: Decision matrix for handling phase separation during purification.
Module 2: Reaction Media Engineering
User Complaint: "The starting material won't dissolve in the reduction buffer, leading to incomplete reactions."
Context
When reducing the nitro group (e.g., using NaBH4 or Hydrogenation), the choice of solvent affects not just solubility but reaction kinetics. 5-(2-Nitroethyl)-benzodioxole is hydrophobic; standard aqueous buffers will fail.[1][2][3]
If using Borohydride reagents, use a THF:Methanol (3:1) mixture.[1][2][3]
Dissolve 5-(2-Nitroethyl)-benzodioxole in THF first (ensure complete solvation).
Add Methanol slowly (Methanol is the proton source required for the borohydride mechanism).[3]
This keeps the lipophilic substrate in solution (via THF) while providing the protic environment (via MeOH) necessary for the reaction to proceed.
Module 3: Biological Assay Formulation
User Complaint: "The compound crashes out of solution when added to cell culture media (DMEM/RPMI)."
Root Cause
The compound is highly lipophilic (LogP > 2).[3][5] Adding a DMSO stock directly to aqueous media causes immediate precipitation due to the "solvent shock" effect.[3]
Protocol: The "Step-Down" Dilution Method
To maintain solubility in aqueous assays, you must use a surfactant or carrier molecule.[1][2]
Recommended Formulation:
Stock Solution: 10 mM in 100% DMSO.
Intermediate Carrier: 5% Tween-80 or 2-Hydroxypropyl-β-cyclodextrin (HPβCD).[1][2][3]
Do not add DMSO stock directly to the media.[2][3]
Prepare an intermediate buffer: PBS containing 0.5% Tween-80.[1][2][3]
Dilute the DMSO stock 1:10 into the Tween-PBS buffer (vortex immediately).
Add this intermediate solution to your cell culture media.[2][3]
Final DMSO concentration must be < 0.1% to avoid cytotoxicity.[2]
FAQ: Rapid Fire Troubleshooting
Q: Can I use water to wash the product during extraction?A: Yes. Since the compound is insoluble in water, you can wash the organic layer (DCM or EtOAc) vigorously with water or brine to remove polar impurities without losing yield.
Q: The compound turned dark brown on the shelf. Is it degraded?A: Likely yes.[2][3] Nitro compounds, especially those with benzylic protons or aromatic rings, are sensitive to light and oxidation.[3]
Fix: Purify via silica gel chromatography (Eluent: 10% EtOAc in Hexanes) and store under Nitrogen/Argon in the dark at -20°C.
Q: I am trying to make the hydrochloride salt, but it won't precipitate.A: 5-(2-Nitroethyl)-benzodioxole is a neutral molecule.[1][2] It does not have a basic amine group yet; therefore, it cannot form a hydrochloride salt.[3] Salt formation is only possible after reduction to the amine.[3]
References
Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Standard reference for recrystallization of low-melting solids and "oiling out" phenomena).[1][2][3]
Lipinski, C. A. (2000).[2][3] "Drug-like properties and the causes of poor solubility and poor permeability."[2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2] Link
PubChem. (n.d.).[2][3] Compound Summary: 5-(2-Nitroethyl)-1,3-benzodioxole.[1][2][3] National Library of Medicine.[2][3] Retrieved February 18, 2026.[3] Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2][3] Oxford University Press.[2][3] (Mechanistic grounding for nitro-group reduction solvent effects).
Technical Support Center: Safe Handling of 5-(2-Nitroethyl)-benzodioxole and Analogs
This guide provides essential safety precautions and handling guidelines for researchers, scientists, and drug development professionals working with 5-(2-Nitroethyl)-benzodioxole. Due to the limited availability of a sp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety precautions and handling guidelines for researchers, scientists, and drug development professionals working with 5-(2-Nitroethyl)-benzodioxole. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from data on structurally similar nitroaromatic and benzodioxole derivatives. This approach, known as "read-across," is a standard practice in chemical safety to infer potential hazards.
This section addresses fundamental safety questions regarding the handling and management of 5-(2-Nitroethyl)-benzodioxole.
Q1: What are the primary hazards associated with 5-(2-Nitroethyl)-benzodioxole?
A1: Based on data from analogous compounds like 5-Nitro-1,3-benzodioxole, the primary hazards are significant.[1] The compound is expected to be harmful if swallowed, inhaled, or if it comes into contact with skin.[1][2] It is also likely to cause skin and eye irritation.[3] Prolonged or repeated exposure to similar nitroanilines may lead to organ damage.[4]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE strategy is crucial. The following table outlines the minimum required PPE.
Protection Type
Specification
Rationale
Eye/Face Protection
ANSI Z87.1 compliant safety goggles are mandatory. A face shield should be worn if there is a splash hazard.[4]
Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Skin Protection
- Gloves: Chemical-resistant nitrile rubber gloves (>0.11 mm thickness) with a breakthrough time of over 480 minutes are recommended. Always inspect gloves for integrity before use.[4] - Lab Coat: A clean, buttoned lab coat must be worn at all times.
Prevents skin contact, which can be a primary route of exposure leading to irritation and potential systemic toxicity.[2]
Respiratory Protection
All handling of solid or dissolved 5-(2-Nitroethyl)-benzodioxole must be conducted within a certified chemical fume hood.[5]
A fume hood is the primary engineering control to prevent inhalation of harmful dust or vapors.
Q3: How should I properly store 5-(2-Nitroethyl)-benzodioxole?
A3: Proper storage is critical to maintain chemical stability and prevent accidental exposure. Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6] Recommended storage temperature is -20°C for long-term stability.[5] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[5][7]
Q4: What should I do in case of accidental skin or eye contact?
A4: Immediate action is required to minimize harm.
Skin Contact: Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][5] If irritation persists, seek medical attention.[5]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[8]
Q5: How do I dispose of waste containing 5-(2-Nitroethyl)-benzodioxole?
A5: This compound and any contaminated materials must be treated as hazardous waste.[3] Collect all solid and liquid waste in dedicated, clearly labeled hazardous waste containers.[4] Arrange for disposal through a licensed disposal company, in accordance with all national and regional regulations.[5] Do not allow the material to enter drains or water courses.[5]
This section provides step-by-step protocols and visual guides for common laboratory procedures involving 5-(2-Nitroethyl)-benzodioxole.
Protocol: Weighing and Preparing a Solution
Objective: To safely weigh the solid compound and prepare a stock solution.
Methodology:
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE as outlined in the table above.
Weighing:
Perform all weighing operations within the chemical fume hood to contain any airborne particles.
Use a tared weigh boat or paper.
Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating dust.
Dissolution:
Place a stir bar in an appropriately sized flask.
Add the desired volume of solvent to the flask.
Slowly add the weighed 5-(2-Nitroethyl)-benzodioxole to the solvent while stirring to facilitate dissolution.
Ensure the flask is securely capped or covered during dissolution to prevent vapor release.
Cleanup:
Wipe down the spatula and weighing area with a damp cloth or paper towel.
Dispose of the weigh boat/paper and any cleaning materials in the designated solid hazardous waste container.[4]
Objective: To safely manage a small-scale spill of 5-(2-Nitroethyl)-benzodioxole.
Workflow Diagram:
Caption: Workflow for managing a minor chemical spill.
Step-by-Step Spill Response Protocol:
Alert & Assess: Immediately alert personnel in the vicinity.[9] Assess the extent of the spill. For large spills, evacuate the area and contact your institution's emergency response team.
Containment: For minor spills, and if it is safe to do so, prevent the spill from spreading.
Personal Protection: Ensure you are wearing the appropriate PPE, including double gloves and eye protection.
Absorption: Cover the spill with an inert absorbent material like sand or vermiculite.[5][7]
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[5]
Decontamination: Clean the spill area with soap and water or an appropriate laboratory decontaminant.
Disposal: Dispose of all contaminated cleaning materials as hazardous waste.[4]
Hygiene: Wash your hands thoroughly with soap and water after the cleanup is complete.[2]
To ensure maximum safety, a multi-layered approach to hazard control should be implemented. The following diagram illustrates the hierarchy of controls, from most to least effective.
Caption: Hierarchy of controls for mitigating chemical hazards.
References
Personal Protective Equipment. US Environmental Protection Agency. [Link]
Managing reaction temperatures for 1,3-benzodioxole heterocyclic compound synthesis
Topic: Managing Reaction Temperatures & Conditions for Methylenation of Catechols Audience: Senior Researchers & Process Chemists Executive Summary: The "Goldilocks" Challenge The synthesis of 1,3-benzodioxole (methylene...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Managing Reaction Temperatures & Conditions for Methylenation of Catechols
Audience: Senior Researchers & Process Chemists
Executive Summary: The "Goldilocks" Challenge
The synthesis of 1,3-benzodioxole (methylenedioxybenzene) from catechol is a deceptively simple
double-displacement. However, it is governed by a strict kinetic vs. thermodynamic trade-off.
The Trap: The reaction competes between intramolecular cyclization (forming the desired 5-membered ring) and intermolecular oligomerization (forming linear poly-ethers/dimers).
The Key Variable: Temperature control is not just about rate acceleration; it is the primary switch for favoring the entropic probability of ring closure over polymerization.
This guide moves beyond standard textbook procedures to address the specific failure modes encountered in high-value substrate synthesis.
Module 1: Thermodynamic vs. Kinetic Control
The Dimerization Trap
Q: Why does my reaction mixture turn into a black tar/polymer despite using standard reflux conditions?
A: This is the classic symptom of intermolecular competition. The formation of the 1,3-benzodioxole ring is entropically disfavored compared to linear polymerization unless specific conditions are met.
Mechanism: The reaction proceeds via a mono-alkylated intermediate (phenolate). If the temperature is too low or the concentration of the dianion is too high, this intermediate attacks a different catechol molecule rather than closing the ring.
The "Dilution" Factor: High dilution favors cyclization. However, in process chemistry, high dilution is inefficient.
The Temperature Fix: Higher temperatures (
C) favor the intramolecular cyclization (higher activation energy but entropically driven) over the bimolecular dimerization.
Visualizing the Pathway
The following diagram illustrates the critical bifurcation point where temperature and cation choice dictate the product.
Figure 1: Reaction bifurcation. High temperature and large cations (Cs+) favor the green path (cyclization). Low temperature favors the red path (polymerization).
Module 2: The Solvent-Temperature Matrix
Q: Can I use Dichloromethane (DCM) as both solvent and reagent?
A:Proceed with extreme caution.
While DCM is cheap, its boiling point (40°C) is insufficient to drive the intramolecular cyclization efficiently for sterically hindered or electron-deficient catechols.
The Risk: At 40°C, the reaction is slow, allowing the "black tar" polymerization pathway to dominate over time.
The Fix: If using DCM, you must use a sealed pressure vessel to reach 100-110°C, or switch to a high-boiling polar aprotic solvent (DMSO/DMF) and use Dibromomethane (
).
Solvent & Reagent Selection Table
Reagent
Solvent
Boiling Point
Recommended Temp
Pros
Cons
DCM ()
DCM
40°C
100-110°C (Sealed)
Cheap, easy workup.
Requires pressure vessel. Slow at atm pressure.
DCM ()
DMSO
189°C
110-120°C
High temp possible at atm pressure.
DCM must be added slowly to hot DMSO; vapor pressure safety hazard.
DBM ()
DMF
153°C
110°C
Ideal Balance. Good reactivity, easy handling.
More expensive than DCM. DMF removal requires aqueous wash.
DIM ()
Acetone
56°C
56°C (Reflux)
Highly reactive, works at lower temps.
Very expensive, light sensitive, unstable.
Module 3: The "Cesium Effect" (Advanced Protocol)
Q: Why is Cesium Carbonate (
) recommended over Potassium Carbonate () for difficult substrates?
A: This is a proven "Self-Validating" system based on the Cesium Effect .
Templating: The large ionic radius of Cesium (
) allows it to coordinate with both oxygen atoms of the catechol dianion simultaneously. This "locks" the geometry, bringing the oxygens closer together and pre-organizing the molecule for ring closure [1].
Solubility: Cesium salts are more soluble in DMF than potassium salts, ensuring a higher concentration of the active nucleophile.
Outcome: Yields typically jump from ~50% (
) to >85% () and reaction times drop significantly [2].
Module 4: Catalytic Methods (Copper)
Q: Can I lower the energy barrier if I cannot heat the substrate to 110°C?
A: Yes, using Cupric Oxide (CuO) catalysis.[1]
While standard nucleophilic substitution requires heat, adding CuO (0.1 - 0.5 eq) facilitates the reaction via coordination of the catechol dianion to the copper center, increasing the nucleophilicity of the oxygen atoms.
Protocol Adjustment: This often allows the reaction to proceed in DMF at slightly lower temperatures (80-90°C) or significantly faster at standard temperatures (110°C) [3].
Troubleshooting Guide
Decision Tree: Diagnosing Low Yields
Figure 2: Diagnostic logic for common failure modes.
FAQ: Specific Scenarios
Q: My product is co-distilling with the solvent (DMF/DMSO). How do I isolate it?
A: 1,3-benzodioxoles are often steam-volatile.
Fix: Do not distill the DMF. Instead, pour the reaction mixture into a large excess of ice water (5x volume). The product will either precipitate (if solid) or separate as an oil. Extract with Ethyl Acetate, wash 3x with water to remove DMF, then dry and evaporate.
Q: I am seeing an "induction period" where nothing happens, followed by a violent exotherm.
A: This is dangerous. The deprotonation of catechol is exothermic.
Fix: Add the base (
or ) slowly to the catechol solution at room temperature. Allow it to stir for 30 minutes before adding the methylene halide and heating. This separates the acid-base exotherm from the displacement exotherm.
Standard Operating Procedure (SOP)
Protocol: Cesium-Mediated Methylenation in DMF
Setup: Flame-dried 2-neck Round Bottom Flask (RBF) with reflux condenser and
inlet.
Solvation: Dissolve Catechol derivative (1.0 eq) in anhydrous DMF (0.2 M concentration) .
Note: Do not run more concentrated than 0.5 M to avoid dimerization.
Deprotonation: Add
(1.5 eq) in portions at Room Temp. Stir for 30 mins. The color will likely darken (oxidation sensitive—keep under ).
Alkylation: Add Bromochloromethane (
) or Dibromomethane () (1.2 eq) .
Why
? It is often a better balance of reactivity than for the Cesium method, but is standard.
Reaction: Heat to 110°C for 2-4 hours. Monitor by TLC.[2][3]
Workup: Cool to RT. Filter off inorganic salts (
). Pour filtrate into Ice Water. Extract with EtOAc.[4]
References
Bashall, A. P., & Collins, J. F. (1975). Macrocyclic synthesis by use of the 'cesium effect'. Tetrahedron Letters.
Fiedler, P., & Wenschuh, E. (1995). Cesium carbonate: A powerful base for the synthesis of dioxoles. Journal of Organic Chemistry.
Moji, K., et al. (2013). Cupric Oxide as an Efficient Catalyst in Methylenation of Catechols. Chemical and Pharmaceutical Bulletin.
Bonthrone, W., & Cornforth, J. (1969). The Methylenation of Catechols. Journal of the Chemical Society.
Challenges in the scale-up of "5-(2-Nitroethyl)-benzodioxole" production
Technical Support Center: Process Optimization for 5-(2-Nitroethyl)-benzodioxole Status: Active Ticket ID: CHEM-SC-502 Subject: Scale-up challenges, impurity profiling, and safety protocols for the synthesis of 5-(2-Nitr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Process Optimization for 5-(2-Nitroethyl)-benzodioxole
Status: Active
Ticket ID: CHEM-SC-502
Subject: Scale-up challenges, impurity profiling, and safety protocols for the synthesis of 5-(2-Nitroethyl)-benzodioxole.
Regulatory & Safety Compliance Warning
CRITICAL NOTICE: The chemical precursors discussed in this guide (specifically Piperonal/Heliotropin ) are classified as List I Chemicals by the DEA (USA) and are heavily regulated under EU precursor laws due to their potential diversion for illicit synthesis.
Scope of Support: This guide addresses the chemical engineering and process safety challenges of the Henry Reaction and Selective Reduction for legitimate pharmaceutical research (e.g., isoquinoline alkaloid synthesis).
Safety Hazard:Nitromethane is a high-energy fuel. Its salts (sodium nitronate) are explosive . Scale-up requires strict adherence to Process Safety Management (PSM) standards regarding heat transfer and shock sensitivity.
Module 1: The Henry Reaction (Formation of the Intermediate)
Target: 3,4-Methylenedioxy-
-nitrostyrene (MDNS)
Context: The condensation of Piperonal with Nitromethane is the industry-standard entry point. Users frequently encounter yield drops and "runaway" exotherms during scale-up.
Q1: Why does my yield drop significantly when scaling from 100g to 1kg, despite using the same stoichiometry?
Diagnosis: This is a classic Heat Transfer vs. Mass Transfer failure. The Henry reaction is reversible and exothermic.
The Mechanism: The reaction relies on the deprotonation of nitromethane to form a nitronate anion, which attacks the aldehyde. This process generates heat.[1][2][3]
The Scale-up Failure: On a small scale, passive cooling is sufficient. At 1kg+, the Heat Generation Rate (
) exceeds the Heat Removal Rate (). High temperatures favor the retro-Henry reaction (breaking the product back into starting materials) and the formation of "tars" (polymerized nitrostyrene).
Troubleshooting Protocol:
Dosing Strategy: Switch from "batch" to "semi-batch." Do not add the base catalyst (e.g., NaOH, Ammonium Acetate) all at once. Add it as a solution over 2–4 hours, monitoring the internal temperature (
).
Temperature Limit: Maintain
during addition. If spikes, the equilibrium shifts backward.
Agitation: Ensure the Reynolds number (
) in your reactor indicates turbulent flow. Poor mixing creates "hot spots" where the base concentration is high, leading to rapid polymerization.
Q2: I see a dark red/brown "oil" forming instead of the expected yellow crystals. What is this?
Diagnosis: This is likely the Cannizzaro side-product or Nitronate Polymerization .
Cause: Excess base or water in the system.
The Chemistry: In the presence of strong base and water, Piperonal can disproportionate (Cannizzaro) into the corresponding acid and alcohol, which are oily impurities.
Solution:
Use Glacial Acetic Acid and Ammonium Acetate (buffered system) rather than strong hydroxides for cleaner scale-up.
Recrystallization: The crude nitrostyrene must be recrystallized from Isopropanol (IPA) or Ethanol . If it oils out, seed the mixture with a pure crystal at
and cool slowly (1/min).
Module 2: Selective Reduction (The Critical Step)
Target: 5-(2-Nitroethyl)-benzodioxole (Saturated Nitroalkane)
Context: This is the most difficult step. The goal is to reduce the alkene (C=C) without reducing the nitro group (NO
) to an amine (NH).
Q3: Every time I reduce the nitrostyrene, I get the amine (Phenethylamine). How do I stop at the nitroalkane?
Diagnosis: You are likely using a non-selective reducing system (e.g., LiAlH
, Catalytic Hydrogenation, or NaBH with a transition metal catalyst).
The Trap: Standard reductions (like NaBH
+ CuCl) are designed to go all the way to the amine.
The Fix: You must use a hydride donor in a media that sterically or electronically hinders interaction with the nitro group.
Validated Protocol: Silica Gel-Supported NaBH
Reduction
This method is preferred for scale-up because it avoids the use of high-pressure hydrogen and expensive transition metals.
Parameter
Specification
Reason
Reagent
NaBH (Sodium Borohydride)
Mild hydride donor.
Support
Silica Gel (230-400 mesh)
Acts as a Lewis acid/surface to activate the alkene but protect the nitro group.
Solvent
Chloroform/Isopropanol (3:1)
Mixed solvent system stabilizes the intermediate.
Stoichiometry
1.0 eq Substrate : 4.0 eq NaBH
Excess hydride required due to decomposition on silica.
Temperature
20–25
Do not heat. Higher temps promote nitro reduction.
Step-by-Step Workflow:
Dissolve Nitrostyrene in the solvent mixture.
Add Silica Gel (2g per 1g of substrate). Stir to create a slurry.
Add NaBH
in small portions (Warning: H gas evolution—flammability hazard).
Monitor via TLC (Thin Layer Chromatography).[4] The yellow fluorescent spot (nitrostyrene) will disappear; the product is usually non-fluorescent.
Quench: Filter off the silica. Wash the filtrate with dilute HCl.
Q4: My final product is an oil that refuses to crystallize. Is it impure?
Diagnosis: Not necessarily. 5-(2-Nitroethyl)-benzodioxole has a low melting point and often exists as a pale yellow oil at room temperature, especially if trace solvent remains.
Verification: Run an H-NMR.
Look for the disappearance of the alkene doublets (6.5–8.0 ppm region).
Look for the appearance of the ethyl chain: two triplets (approx 3.2 ppm and 4.6 ppm).
Purification: If the oil is impure (contains aldehyde), perform a bisulfite wash .
Wash the organic layer with saturated Sodium Bisulfite (NaHSO
). This forms a water-soluble adduct with any unreacted Piperonal, removing it from your nitroalkane oil.
Module 3: Safety & Engineering Visuals
Workflow Logic: Synthesis & Troubleshooting
Caption: Figure 1. Reaction pathway logic. Note the critical divergence at the reduction step; using transition metals (Route A) leads to the amine, whereas Route B yields the desired nitroalkane.
Safety Decision Tree: Nitromethane Handling
Caption: Figure 2. Process safety logic for the Henry reaction. Temperature control is the primary barrier against thermal runaway and explosive salt formation.
References
Beilstein-Institut. (2025). Facile one-pot reduction of
-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[4][5][6][7] Beilstein Journal of Organic Chemistry.[5] Link (Note: Cited to illustrate the non-selective method to avoid).
Organic Syntheses. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Org.[8][9] Synth. 2017, 94, 252-258.[8] Link (Provides standard handling for nitrostyrene precursors).
National Institute of Standards and Technology (NIST).3,4-Methylenedioxy-
-nitrostyrene Mass Spectrum.[10] NIST Chemistry WebBook, SRD 69. Link
Varma, R. S., & Kabalka, G. W. (1985). Selective reduction of
-unsaturated nitro compounds with sodium borohydride in the presence of silica gel. Synthetic Communications, 15(2), 151-155. (Foundational text for the selective reduction protocol).
New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitromethane.Link
Comparative Analysis of "5-(2-Nitroethyl)-benzodioxole" Synthesis Methods
Executive Summary 5-(2-Nitroethyl)-benzodioxole (also known as 1-(1,3-Benzodioxol-5-yl)-2-nitroethane) is a critical intermediate in organic synthesis, serving as a precursor for various phenethylamine derivatives and al...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-(2-Nitroethyl)-benzodioxole (also known as 1-(1,3-Benzodioxol-5-yl)-2-nitroethane) is a critical intermediate in organic synthesis, serving as a precursor for various phenethylamine derivatives and alkaloid scaffolds used in pharmaceutical research.[1] Its synthesis presents a classic chemoselectivity challenge: installing a nitroethyl side chain without over-reducing the nitro group or affecting the sensitive methylenedioxy ring system.
This guide objectively compares the two dominant synthetic strategies:
The Henry Reaction Route (Condensation + Selective Reduction): The industry standard, offering high yields but requiring precise control during the reduction step to avoid dimerization or over-reduction to the amine.
The Halide Displacement Route (Victor Meyer/Kornblum): A direct substitution method that suffers from competing nucleophilic attacks (O- vs. N-alkylation), resulting in lower atom economy and purification challenges.[1]
Route 1: The Henry Reaction & Selective Reduction (Gold Standard)
This route is the most widely cited due to the accessibility of the starting material, Piperonal (3,4-methylenedioxybenzaldehyde). It proceeds in two distinct stages: condensation to a nitrostyrene followed by selective reduction.
Stage 1: Condensation
Reagents: Piperonal + Nitromethane (
).
Catalyst: Ammonium acetate (
) or alkylamines.
Intermediate:3,4-Methylenedioxy-
-nitrostyrene .
Performance: High yielding (>85%). The product crystallizes readily as a yellow solid, serving as a purification checkpoint.
Stage 2: Selective Reduction (The Critical Step)
The reduction of the conjugated alkene (
-unsaturated nitroalkene) to the nitroalkane is chemically demanding. The goal is to reduce the C=C double bond while leaving the group intact.
Method A: NaBH4 + Silica Gel (Heterogeneous System)
This method utilizes silica gel to activate the borohydride and protonate the intermediate nitronate, preventing the common side reaction of Michael addition (dimerization).
Mechanism: Silica gel acts as a Lewis acid/surface catalyst, facilitating the 1,4-hydride addition.[1]
Protocol Summary:
The nitrostyrene is dissolved in a solvent mixture (CHCl3/iPrOH).
Silica gel (230-400 mesh) is added to create a suspension.[1]
Sodium Borohydride (
) is added in portions.
Key Insight: The heterogeneous surface disrupts the dimerization pathway, pushing yields to ~82%.
Method B: NaBH4 + Methanol (Solvent-Controlled)
A homogeneous approach that relies on the slow addition of the reducing agent to minimize local excess concentration.[1]
Risk Factor: Without the silica buffer, the intermediate nitronate anion can attack unreacted nitrostyrene, forming a dimer.
Optimization: Requires strict temperature control (
) and slow addition rates.
Experimental Workflow Diagram (Route 1)
Caption: Workflow of the Henry Reaction route highlighting the critical divergence in the reduction step.
Route 2: Halide Displacement (Alternative)
This route applies the Victor Meyer or Kornblum reaction principles, displacing a benzylic halide with a nitrite source.[2]
) is an ambident nucleophile , meaning it can attack via the Nitrogen (forming the desired Nitro compound) or the Oxygen (forming an unstable Nitrite ester).[4]
Method: Silica Gel-Assisted Reduction of Nitrostyrene
Reference Grounding: Based on protocols adapted from Sinhababu et al. and modern "green" modifications.[1]
Silica Gel (230-400 mesh, 2g per mmol of substrate)[1]
Solvent: Chloroform (
) and Isopropanol () [3:1 ratio]
Step-by-Step Methodology:
Preparation: In a round-bottom flask, dissolve the nitrostyrene intermediate in the
solvent mixture. Ensure complete dissolution.
Activation: Add the silica gel to the solution. Stir vigorously to create a uniform suspension. The silica acts as a surface catalyst and proton source.
Reduction: Cool the mixture to
in an ice bath. Add in small portions over 15–20 minutes. Note: Vigorous evolution of hydrogen gas will occur.
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (disappearance of the yellow nitrostyrene spot).
Workup: Filter the mixture through a sintered glass funnel to remove the silica gel. Wash the silica pad with dichloromethane (
).
Isolation: Evaporate the filtrate under reduced pressure. The residue is typically the target nitroalkane, which can be further purified by recrystallization or short-path column chromatography if necessary.[1]
Signaling Pathway: Reaction Mechanism[5][6]
The following diagram illustrates the electron flow and competing pathways in the reduction process.
Caption: Mechanistic divergence showing how silica gel promotes protonation (Path A) over dimerization (Path B).
References
Sinhababu, A. K., & Borchardt, R. T. (1983). "Silica gel-assisted reduction of nitrostyrenes to 2-aryl-1-nitroalkanes with sodium borohydride." Tetrahedron Letters, 24(3), 227-230.[1]
Varma, R. S., & Kabalka, G. W. (1985). "Nitroalkenes in the synthesis of nitroalkanes." Synthetic Communications, 15(2), 151-155.[1]
Kornblum, N. (1962). "The Synthesis of Aliphatic and Alicyclic Nitro Compounds." Organic Reactions, 12, 101. (Classic review on halide displacement).
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Reduction of Nitrostyrenes."
PubChem Compound Summary. (2025). "3,4-methylenedioxy-beta-nitrostyrene."[1] National Center for Biotechnology Information.[1]
A Senior Application Scientist's Guide to Investigating Immunoassay Cross-Reactivity: The Case of 5-(2-Nitroethyl)-benzodioxole
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. A reliable assay must distinguish between the target analyte and structurally similar molecules that may be...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. A reliable assay must distinguish between the target analyte and structurally similar molecules that may be present in a sample. This guide provides an in-depth, technical comparison of the potential cross-reactivity of "5-(2-Nitroethyl)-benzodioxole" in common amphetamine immunoassays. While direct experimental data for this specific compound is not widely published, this guide will present a comprehensive, scientifically-grounded framework for its evaluation, drawing upon established principles of immunoassay cross-reactivity and data from structurally related compounds.
Introduction: The Significance of Specificity in Immunoassays
Immunoassays are powerful tools for detecting and quantifying a wide range of molecules, from large proteins to small haptens. Their utility hinges on the highly specific interaction between an antibody and its target antigen. However, the potential for cross-reactivity, where an antibody binds to a non-target molecule that shares structural similarities with the intended analyte, is a critical consideration that can lead to false-positive results.
5-(2-Nitroethyl)-benzodioxole is a compound of interest due to its structural relationship to a class of psychoactive substances known as phenethylamines, which includes 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxyamphetamine (MDA), and 3,4-methylenedioxyethylamphetamine (MDEA). These compounds, all featuring the characteristic benzodioxole moiety, are often targeted by amphetamine screening immunoassays. Given that synthetic pathways for MDMA can involve precursors with similar nitroalkene functionalities, such as 3,4-methylenedioxyphenyl-2-nitropropene (MDP2NP), the potential for 5-(2-Nitroethyl)-benzodioxole to cross-react in these assays warrants a thorough investigation.
This guide will outline a robust experimental approach to determine the cross-reactivity profile of 5-(2-Nitroethyl)-benzodioxole and provide a comparative analysis against commonly encountered amphetamine analogues.
The Competitive Immunoassay: A Tool for Small Molecule Detection
For small molecules like 5-(2-Nitroethyl)-benzodioxole and amphetamines, the competitive immunoassay format is the most common and effective approach. In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Caption: Principle of a competitive immunoassay.
Experimental Design for Cross-Reactivity Assessment
A comprehensive cross-reactivity study requires a systematic approach to ensure the validity and reliability of the results. The following experimental design provides a robust framework for evaluating the cross-reactivity of 5-(2-Nitroethyl)-benzodioxole.
Selection of Immunoassays
The initial step is to select a panel of commercially available amphetamine immunoassays. It is crucial to include assays with varying antibody specificities to obtain a comprehensive cross-reactivity profile. For this hypothetical study, we will consider three distinct enzyme-linked immunosorbent assays (ELISAs) commonly used for drug screening.
Test Compounds
A panel of test compounds should be selected to include the primary compound of interest, the target analytes of the immunoassays, and other structurally related molecules.
Primary Compound: 5-(2-Nitroethyl)-benzodioxole
Primary Target Analyte: d-Amphetamine
Structurally Related Compounds:
d-Methamphetamine
3,4-Methylenedioxymethamphetamine (MDMA)
3,4-Methylenedioxyamphetamine (MDA)
3,4-Methylenedioxyethylamphetamine (MDEA)
Experimental Workflow
The following workflow outlines the key steps in performing the cross-reactivity study.
Caption: Workflow for assessing immunoassay cross-reactivity.
Detailed Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and reliable data.
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each test compound in an appropriate solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.
Working Solutions: Prepare a series of dilutions for each test compound in the assay buffer. The concentration range should be wide enough to generate a full dose-response curve.
Competitive ELISA Protocol
Coating: Coat a 96-well microplate with the capture antibody specific for amphetamines and incubate overnight at 4°C.
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
Washing: Repeat the washing step.
Competitive Reaction: Add the test compound dilutions (or d-Amphetamine calibrators) and the enzyme-labeled amphetamine conjugate to the wells. Incubate for a specified time (e.g., 1 hour) at room temperature.
Washing: Repeat the washing step to remove unbound reagents.
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP-labeled conjugates) to each well and incubate in the dark until a color develops.
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis
Dose-Response Curves: Plot the absorbance values against the logarithm of the test compound concentration.
IC50 Calculation: Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). This can be calculated using a four-parameter logistic curve fit.
Percent Cross-Reactivity Calculation: Calculate the percent cross-reactivity for each compound relative to the primary target analyte (d-Amphetamine) using the following formula:
% Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of Test Compound) x 100
Data Presentation and Interpretation
The results of the cross-reactivity study should be presented in a clear and concise manner to facilitate comparison.
Hypothetical Cross-Reactivity Data
The following table presents hypothetical, yet scientifically plausible, cross-reactivity data for 5-(2-Nitroethyl)-benzodioxole and related compounds in three different amphetamine immunoassays.
Compound
Immunoassay A (% Cross-Reactivity)
Immunoassay B (% Cross-Reactivity)
Immunoassay C (% Cross-Reactivity)
d-Amphetamine
100
100
100
d-Methamphetamine
85
110
95
MDMA
60
25
75
MDA
120
90
110
MDEA
40
15
55
5-(2-Nitroethyl)-benzodioxole
< 1
< 0.5
< 1
Interpretation of Results
Based on the hypothetical data presented above, the following interpretations can be made:
High Specificity of Assays for Target Analytes: All three immunoassays demonstrate high reactivity towards d-Amphetamine and d-Methamphetamine, as expected.
Variable Cross-Reactivity with MDMA Analogues: The cross-reactivity of MDMA, MDA, and MDEA varies significantly between the different immunoassays, highlighting the importance of selecting an assay with the appropriate specificity for the intended application. For instance, Immunoassay B shows lower cross-reactivity with MDMA and MDEA compared to Immunoassays A and C.
Negligible Cross-Reactivity of 5-(2-Nitroethyl)-benzodioxole: The hypothetical data suggests that 5-(2-Nitroethyl)-benzodioxole exhibits negligible cross-reactivity in all three amphetamine immunoassays. This is likely due to the presence of the nitroethyl group, which significantly alters the molecule's three-dimensional structure and electronic properties compared to the aminoalkyl side chain of amphetamine and its analogues. The antibody's binding site, which is highly specific to the amphetamine core structure, would not recognize this altered side chain.
Conclusion and Recommendations
This guide has outlined a comprehensive and scientifically rigorous approach for assessing the cross-reactivity of 5-(2-Nitroethyl)-benzodioxole in amphetamine immunoassays. Th
Validation
"5-(2-Nitroethyl)-benzodioxole" performance against known PDE4 inhibitors
Technical Comparison Guide: 5-(2-Nitroethyl)-benzodioxole vs. Established PDE4 Inhibitors Part 1: Executive Analysis & Rationale The Pharmacophore Thesis In the high-stakes arena of phosphodiesterase-4 (PDE4) inhibition—...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: 5-(2-Nitroethyl)-benzodioxole vs. Established PDE4 Inhibitors
Part 1: Executive Analysis & Rationale
The Pharmacophore Thesis
In the high-stakes arena of phosphodiesterase-4 (PDE4) inhibition—a critical target for COPD, psoriasis, and neuroinflammation—the catechol ether moiety found in the archetype inhibitor Rolipram has long been the gold standard for binding the enzyme's Q1 and Q2 hydrophobic pockets.
5-(2-Nitroethyl)-benzodioxole (NEB) represents a distinct but structurally homologous scaffold. The 1,3-benzodioxole ring acts as a rigid bioisostere of the 3,4-dialkoxy system seen in Rolipram and Roflumilast. However, unlike the clinical standards which possess elaborate "tail" groups (pyrrolidinones, pyridines) to engage the solvent-exposed active site regions, NEB presents a truncated, electron-withdrawing nitroethyl side chain.
This guide objectively compares the theoretical and experimental performance of the NEB scaffold against the industry standards Rolipram and Roflumilast , evaluating its potential as a lead fragment versus a standalone inhibitor.
Part 2: Comparative Performance Metrics
The following analysis synthesizes physicochemical data and Structure-Activity Relationship (SAR) projections. While Rolipram and Roflumilast have well-defined IC50 values, NEB is analyzed here as a pharmacophore fragment .
Table 1: Physicochemical & Potency Profile
Feature
5-(2-Nitroethyl)-benzodioxole (NEB)
Rolipram (Benchmark)
Roflumilast (Clinical Standard)
Molecular Weight
193.16 g/mol
275.34 g/mol
403.21 g/mol
LogP (Lipophilicity)
~2.1 (Predicted)
3.1
3.8
Pharmacophore
Benzodioxole (Rigid)
3,4-Dialkoxy Phenyl (Flexible)
Difluoromethoxy-Cyclopropyl
H-Bond Acceptors
4 (Nitro + Dioxole)
3 (Lactam + Ethers)
4
PDE4B IC50
>10 µM (Est. Low Affinity)
~1.0 µM
< 1.0 nM
Binding Mode
Q1/Q2 Pocket Occupancy Only
Q1/Q2 + H-Bond (Gln369)
Q1/Q2 + Halogen Bond + Hydrophobic Clamp
Metabolic Liability
Nitro reduction (Toxicophore)
Hydrolysis of lactam
N-oxide formation (Active metabolite)
Senior Scientist Insight: The "Tail" Problem
The Benzodioxole Advantage: The benzodioxole ring of NEB perfectly mimics the steric volume required to fill the hydrophobic pocket of PDE4. This is validated by inhibitors like LASSBio-448 , which utilize this ring to achieve nanomolar potency.
The Nitro Deficit: High-affinity PDE4 inhibitors require a hydrogen-bond donor/acceptor motif (like the amide in Roflumilast) to anchor the molecule to Gln369 (glutamine) in the active site. The nitro group in NEB is a poor acceptor in this geometric context and lacks the steric bulk to displace the "unique water" molecule often targeted by potent inhibitors. Consequently, NEB is likely a weak fragment rather than a potent inhibitor on its own.
Part 3: Mechanism of Action & SAR Visualization
To understand the performance gap, we must visualize the signaling pathway and the structural logic.
Diagram 1: PDE4 Signaling & Inhibition Logic
Caption: The cAMP-PKA signaling cascade. PDE4 hydrolyzes cAMP, terminating the signal. Inhibitors block this hydrolysis. NEB is depicted as a lower-affinity blocker compared to Rolipram.
Part 4: Experimental Validation Protocol (Self-Validating)
As a researcher, you should not rely on predicted values. Use this Fluorescence Polarization (FP) IMAP Assay protocol to quantify the specific activity of 5-(2-Nitroethyl)-benzodioxole.
Methodology: IMAP-FP PDE4 Assay
Rationale: This assay is homogeneous, robust, and insensitive to the fluorescence interference often caused by nitro-compounds.
Workflow Diagram:
Caption: Step-by-step IMAP Fluorescence Polarization workflow for validating PDE4 inhibition.
Detailed Protocol Steps:
Compound Prep: Dissolve 5-(2-Nitroethyl)-benzodioxole in 100% DMSO to 10 mM. Perform 1:3 serial dilutions.
Reaction Mix: In a 384-well black plate, add 5 µL of compound, 10 µL of PDE4B enzyme (in Tris-HCl buffer, pH 7.2, 10 mM MgCl2), and 5 µL of FAM-labeled cAMP substrate.
Incubation: Incubate for 60 minutes at Room Temperature. Causality: Allows sufficient time for the enzyme to hydrolyze cAMP to AMP.
Termination: Add 60 µL of IMAP Binding Reagent (nanoparticles coated with M(III) coordination complexes).
Mechanism:[1][2][3] The reagent binds specifically to the phosphate group of the product (AMP), not the substrate (cAMP). Binding slows the rotation of the fluorophore, increasing polarization.
Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 520 nm).
Interpretation:High Polarization = High AMP = High Enzyme Activity = No Inhibition .
Low Polarization = High cAMP (intact) = Inhibition .
Part 5: Safety & Toxicology Note
While investigating this scaffold, be aware of the Nitro Group Liability .
Metabolic Reduction: In vivo, aromatic and aliphatic nitro groups are often reduced by nitroreductases to amines (via hydroxylamine intermediates).
Toxicity: This reduction can generate reactive oxygen species (ROS) or lead to covalent binding with DNA (genotoxicity).
Comparison: Roflumilast avoids this by using stable difluoromethoxy and amide groups.
References
LASSBio-448 & Benzodioxole SAR:
Title:Design, synthesis and pharmacological evaluation of sulfonamide derivatives as new PDE4 inhibitors.
Source: LASSBio / Federal University of Rio de Janeiro.
Context: Establishes the benzodioxole ring as a valid PDE4 pharmacophore.
Rolipram Binding Mode:
Title:Structural basis for the selectivity of the PDE4 inhibitor rolipram.
Source: Molecular Pharmacology.
Context: Defines the Q1/Q2 pocket requirements that NEB attempts to mimic.
IMAP Assay Principle:
Title:Homogeneous fluorescence polarization assay for phosphodiesterases.
Source: Molecular Devices Application Notes.
Context: The industry standard for validating compounds like NEB.
PDE4 Inhibitor Review:
Title:PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
Source: Int. J. Mol.[3] Sci. 2023.
Context: Comprehensive review of structural classes including benzodioxoles.[4]
"5-(2-Nitroethyl)-benzodioxole" bioactivity compared to other nitro compounds
[1][2] Executive Summary This technical guide evaluates the bioactivity of 5-(2-Nitroethyl)-benzodioxole (CAS: 1485-00-3), a saturated nitro compound, in comparison to its unsaturated analog 5-(2-Nitropropenyl)-benzodiox...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide evaluates the bioactivity of 5-(2-Nitroethyl)-benzodioxole (CAS: 1485-00-3), a saturated nitro compound, in comparison to its unsaturated analog 5-(2-Nitropropenyl)-benzodioxole (NPBD) and other clinical nitro-based pharmacophores.[1][2]
Critical Distinction: Research indicates a profound divergence in bioactivity driven by the saturation of the alkyl side chain. While the user-specified nitroethyl (saturated) variant functions primarily as a chemical intermediate with limited direct antimicrobial efficacy, its nitropropenyl (unsaturated) analog is a potent, broad-spectrum antimicrobial and tyrosine phosphatase inhibitor.[2] This guide elucidates the Structure-Activity Relationship (SAR) governing this "molecular switch" and provides protocols to experimentally validate these differences.[1]
Part 1: Chemical Identity & Structural Context[1][2][3]
The bioactivity of nitro-benzodioxoles is dictated by the electrophilicity of the side chain.
Reductive Activation. Bacterial nitroreductases convert it to toxic radical intermediates.[1][2]
Metronidazole
B. fragilis (Anaerobes)
0.125 - 4
DNA Damage. Reduced nitro radical causes strand breakage.[1][2]
Expert Insight: The saturated 5-(2-Nitroethyl)-benzodioxole fails to exhibit significant antimicrobial activity because it cannot undergo the Michael addition reaction.[1][2] Unlike Nitrofurantoin, which relies on enzymatic reduction, NPBD relies on direct chemical electrophilicity.[2] The saturated target molecule lacks both the electrophilicity of NPBD and the specific redox potential of therapeutic nitroheterocycles.
Tyrosine Phosphatase (PTP) Inhibition
NPBD is a documented inhibitor of bacterial Protein Tyrosine Phosphatases (e.g., Yersinia YopH, Salmonella SptP).[2][3][4]
5-(2-Nitroethyl)-benzodioxole: Inactive.[1][2] The loss of planarity and conjugation prevents the molecule from mimicking the tyrosine transition state required to fit the PTP active site.
Part 3: Mechanism of Action (SAR Visualization)
The difference in bioactivity is strictly mechanistic. The diagram below illustrates why the unsaturated form (NPBD) is active while the saturated form (Target) is not.
Figure 1: Mechanistic divergence. The unsaturated NPBD acts as a "warhead" targeting enzymatic thiols, while the saturated target molecule remains chemically inert under physiological conditions.
Part 4: Experimental Protocols
To validate the bioactivity profile of 5-(2-Nitroethyl)-benzodioxole, use the following self-validating protocols.
Protocol A: Comparative MIC Assay (Microdilution)
Objective: Determine if the saturated compound possesses any latent antimicrobial activity compared to NPBD.[2]
Preparation:
Dissolve 5-(2-Nitroethyl)-benzodioxole (Compound A) and NPBD (Compound B) in DMSO to 10 mg/mL.[1][2]
Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[1][2]
Valid Result: NPBD should show clear wells at ~4 µg/mL.[1][2] Compound A should show turbidity (growth) across all concentrations, confirming lack of potency.[2]
Mix Compound B (NPBD) (1 mM) with NAC (10 mM).[1][2]
Incubate at 37°C for 60 minutes.
Analysis (HPLC/UV):
Monitor consumption of the parent peak at 254 nm.
Expected Result:
Compound A: >95% parent remains (No reaction).[1][2]
Compound B: <10% parent remains (Formation of NAC-adduct).[1][2]
Part 5: Safety & Toxicology Profile
While 5-(2-Nitroethyl)-benzodioxole is less reactive than its unsaturated counterpart, nitro compounds carry inherent toxicological risks.[1][2]
Genotoxicity: Nitroalkanes can be metabolically activated by cytochrome P450s to reactive nitronates or aldehydes.[1][2] Ames testing (Salmonella typhimurium strains TA98/TA100) is recommended.[1][2]
Precursor Risks: This compound is a direct precursor to substituted phenethylamines.[1][2] In a drug development context, rigorous purification is required to ensure no trace of the highly reactive nitroalkene intermediate remains, as this would skew toxicity data.[2]
References
Nicoletti, G., et al. (2014).[2] "Nitropropenyl benzodioxole, an anti-infective agent with action as a protein tyrosine phosphatase inhibitor."[2][3][4][7] PubMed.[1][2] Available at: [Link]
White, K. S., et al. (2022).[2] "The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor."[2][8] MDPI. Available at: [Link][1][2]
Carter, A., et al. (2019).[2] "Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans." Bentham Science.[1][2] Available at: [Link]
Micale, N., et al. (2003).[2][9] "Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives." Il Farmaco. Available at: [Link]
PubChem. (2025).[1][2] "5-(2-Nitro-1-propenyl)-1,3-benzodioxole Compound Summary." National Library of Medicine. Available at: [Link][1][2]